molecular formula NiO3Ti B15189726 Nickel titanium oxide (NiTiO3) CAS No. 12035-39-1

Nickel titanium oxide (NiTiO3)

Cat. No.: B15189726
CAS No.: 12035-39-1
M. Wt: 154.559 g/mol
InChI Key: DGXKDBWJDQHNCI-UHFFFAOYSA-N
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Description

Nickel Titanium Oxide (NiTiO3), commonly known as nickel titanate, is an inorganic perovskite-type compound with an ilmenite crystal structure (rhombohedral R3 symmetry) . It is supplied as a high-purity yellow powder and is characterized by its significant properties as an n-type semiconductor with a bandgap in the range of 2.1 to 2.4 eV, making it highly responsive to visible light . Its research value is rooted in this optical activity, combined with its high static dielectric constant, weak magnetism, and semiconductivity . Primary Research Applications: • Photocatalysis: NiTiO3 is a prominent material for driving chemical reactions with light. Its applications include photocatalytic hydrogen production from water splitting, with demonstrated performance enhancements via cobalt doping, achieving hydrogen evolution rates up to 940 μmol∙g⁻¹·h⁻¹ . It is also effectively used for the photocatalytic degradation of organic pollutants, such as dyes and ceftiofur sodium, and for CO₂ reduction . • Functional Coatings & Pigments: Due to its brilliant yellow color and high reflectance in the UV-vis-NIR spectrum, it serves as an advanced inorganic pigment for coatings . Furthermore, research explores its use in tribological coatings and as a corrosion-protective layer . • Energy & Electronics: It is investigated as an electrode material for solid oxide fuel cells, lithium-ion batteries, and electrochemical storage devices due to its favorable electrochemical properties . Its potential in dielectric ceramics and as a component in multiferroic materials for data storage is also an active research area . • Sensing: NiTiO3-based materials function effectively as gas sensors for detecting substances like hydrogen sulfide and ethanol, as well as humidity sensors . Mechanism of Action: As a photocatalyst, NiTiO3 functions by absorbing photons with energy greater than its bandgap, which generates electron-hole pairs. These photogenerated charge carriers then migrate to the material's surface to drive reduction and oxidation reactions, such as water reduction for hydrogen evolution and pollutant oxidation for degradation . Doping with elements like cobalt enhances this activity by introducing new energy levels within the bandgap, which suppresses the recombination of electron-hole pairs and improves charge carrier separation . In sensing applications, its mechanism involves changes in electrical conductivity upon adsorption and interaction with target gas molecules . Synthesis: Our product is synthesized to high purity using controlled methods such as the sol-gel technique, which allows for excellent homogeneity and control over particle size and morphology . This product is intended for research and development purposes in a laboratory setting only.

Properties

CAS No.

12035-39-1

Molecular Formula

NiO3Ti

Molecular Weight

154.559 g/mol

IUPAC Name

dioxido(oxo)titanium;nickel(2+)

InChI

InChI=1S/Ni.3O.Ti/q+2;;2*-1;

InChI Key

DGXKDBWJDQHNCI-UHFFFAOYSA-N

Canonical SMILES

[O-][Ti](=O)[O-].[Ni+2]

Origin of Product

United States

Synthesis Methodologies and Advanced Fabrication Techniques for Nitio3

Solution-Based Approaches for NiTiO3 Nanomaterial Synthesis

Solution-based synthesis routes are widely employed for the production of NiTiO3 nanomaterials due to their ability to achieve a high degree of chemical homogeneity and control over the final product's characteristics. These methods involve the dissolution of precursors in a solvent, followed by a chemical reaction to form the desired compound.

Sol-Gel Methodologies for Controlled NiTiO3 Synthesis

The sol-gel process is a versatile and widely used technique for synthesizing NiTiO3 powders and thin films. tandfonline.comresearchgate.netncl.res.in This method offers excellent control over the composition and microstructure of the final product due to the mixing of liquid precursors at a molecular level. tandfonline.com The process typically involves the hydrolysis and condensation of metal alkoxides or salts in a solvent to form a "sol," which is a colloidal suspension of solid particles in a liquid. This sol is then converted into a "gel," a solid network with liquid trapped within its pores. Subsequent drying and calcination of the gel lead to the formation of the crystalline NiTiO3 phase. tandfonline.comtandfonline.com

Key steps in a typical sol-gel synthesis of NiTiO3 include dissolving nickel and titanium precursors, such as nickel nitrate (B79036) and titanium isopropoxide, in a suitable solvent like ethanol. tandfonline.commdpi.com A chelating agent, such as citric acid or 1,3,5-benzenetricarboxylic acid, is often added to control the hydrolysis and condensation rates, leading to a more uniform gel. mdpi.comresearchgate.net The resulting sol is then heated to form a gel, which is subsequently dried and calcined at elevated temperatures to obtain the final NiTiO3 product. tandfonline.com The calcination temperature plays a crucial role in the phase evolution and crystallinity of the material. For instance, a pure hexagonal phase of NiTiO3 has been obtained at a relatively low temperature of 750°C using this method. tandfonline.comtandfonline.com The use of surfactants, like cetyltrimethylammonium bromide (CTAB), can assist in templating the structure and controlling the particle size, resulting in nanocrystalline powders with a narrow size distribution. tandfonline.comtandfonline.com

PrecursorsChelating/Templating AgentSolventCalcination Temperature (°C)Resulting Particle Size (nm)
Ni(NO3)2·9H2O, Ti(OC4H9)4CTAB, Acetic AcidEthanol75010-14
Ni(CH3COO)2·4H2O, TNBT1,3,5-benzenetricarboxylic acid---------
Nickel Nitrate, Citric Acid---Ethanol------
Nickel Nitrate HexahydrateCitric Acid, Ethylene (B1197577) GlycolDouble Distilled Water600---

Polymeric Precursor Techniques in NiTiO3 Production

The polymeric precursor method, often referred to as the Pechini method, is another significant solution-based route for the synthesis of NiTiO3 powders. bohrium.comosti.gov This technique is an extension of the sol-gel process and involves the formation of a polymeric resin containing a uniform distribution of metal cations. wikipedia.org The process begins with the chelation of metal salts, such as nickel nitrate, with a hydroxycarboxylic acid, most commonly citric acid, in an aqueous solution. wikipedia.orgresearchgate.net A polyhydroxy alcohol, like ethylene glycol, is then added, and the mixture is heated to promote polymerization, resulting in a solid polymeric resin. wikipedia.org This resin effectively traps the metal ions in a homogeneous matrix. Subsequent calcination of the resin at high temperatures, typically between 600°C and 1000°C, burns off the organic components and yields the desired mixed oxide. bohrium.comwikipedia.org

A key advantage of the polymeric precursor method is the atomic-level mixing of the metal cations within the polymer network, which can lead to the formation of the desired crystalline phase at lower temperatures compared to solid-state reactions. wikipedia.org The properties of the final NiTiO3 powder, such as specific surface area and average particle size, are influenced by the calcination temperature. bohrium.com As the temperature increases, the specific surface area tends to decrease while the particle size increases. bohrium.com This method has been successfully used to synthesize NiTiO3 powders with very fine particles, although they may exhibit an agglomerated nature. bohrium.com

Metal PrecursorsChelating AgentPolymerizing AgentCalcination Temperature (°C)Key Findings
Not specifiedCitric AcidEthylene Glycol600-1000Particle size increases with temperature. bohrium.com
Ni(Co)/TiCitric AcidEthanol300-600Direct crystallization of ilmenite (B1198559) phase. researchgate.net

Co-precipitation and Combustion Synthesis Routes for NiTiO3

Co-precipitation is a straightforward and cost-effective method for synthesizing NiTiO3 powders. researchgate.net The process involves the simultaneous precipitation of nickel and titanium ions from a solution using a precipitating agent. For example, ammonium (B1175870) carbonate can be added to a solution containing stoichiometric amounts of nickel nitrate and titanium oxychloride to precipitate nickel as a carbonate and titanium as a hydroxide (B78521) under basic conditions. researchgate.net The resulting precipitate is then washed, dried, and calcined at a specific temperature, typically around 750°C, to form the nickel titanate phase. researchgate.net This method allows for good control over the stoichiometry of the final product.

Combustion synthesis , also known as the solution combustion method, is a rapid and energy-efficient technique for producing NiTiO3 nanoparticles. chalcogen.ro This method involves an exothermic reaction between an oxidizer (metal nitrates, such as nickel nitrate) and a fuel (an organic compound like glycine (B1666218), urea, or alanine) in an aqueous solution. chalcogen.roacs.org The solution is heated, leading to a self-sustaining combustion reaction that produces a voluminous, foamy powder. acs.org The high temperatures generated during combustion facilitate the formation of the crystalline NiTiO3 phase directly, often without the need for further high-temperature calcination. The choice of fuel can influence the morphological properties of the resulting powder, with glycine reported to produce smaller particles compared to urea. This method has been shown to be effective in producing single-phase NiTiO3.

Synthesis MethodPrecursorsFuel/PrecipitantCalcination/Reaction Temperature (°C)Key Features
Co-precipitationNi(NO3)2, TiOCl2Ammonium Carbonate750Simple, forms NiTiO3 at 750°C. researchgate.net
CombustionNickel NitrateGlycine, UreaNot specifiedRapid, produces nanometric particles.
AutocombustionTi(OCH(CH3)2)4, Ni(NO3)2·6H2OAlanine600Yields NiTiO3. chalcogen.ro

Hydrothermal and Solvothermal Syntheses of NiTiO3

Hydrothermal and solvothermal methods are effective low-temperature approaches for the synthesis of crystalline NiTiO3 nanomaterials. researchgate.net These techniques involve carrying out a chemical reaction in a closed system, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures. youtube.comyoutube.com The primary difference between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs a non-aqueous solvent. nih.gov

In a typical hydrothermal synthesis of NiTiO3, precursor solutions of nickel and titanium salts are placed in the autoclave and heated. mdpi.commdpi.com The elevated temperature and pressure facilitate the dissolution and recrystallization of the precursors, leading to the formation of well-crystallized NiTiO3. For instance, NiTiO3-modified NiO nanosheets have been successfully prepared using a hydrothermal method by adding tetrabutyl titanate to a nickel-containing solution and calcining the product at 800°C. mdpi.com The reaction temperature is a critical parameter that influences the final morphology of the product. Studies have shown that increasing the solvothermal temperature can promote the nucleation rate, leading to the formation of hierarchical structures and uniform hexagonal nanoprisms of nickel titanate. researchgate.net These methods are advantageous for producing materials with controlled morphology and high crystallinity at relatively low temperatures. researchgate.net

MethodPrecursorsSolventTemperature (°C)Key Outcome
HydrothermalNickel chloride, Tetrabutyl titanateWater200 (hydrothermal), 800 (calcination)Synthesis of NiTiO3-modified NiO nanosheets. mdpi.com
SolvothermalNot specifiedNot specified160-180Formation of 1D uniform hexagonal nanoprisms. researchgate.net

Sonochemical Methods for NiTiO3 Nanorods

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions and form nanomaterials. acs.org This technique has been successfully employed to synthesize mesoporous NiTiO3 ilmenite nanorods. acs.orgacs.org The process is typically facile and can be carried out at room temperature, followed by a thermal treatment. acs.org

In a typical synthesis, nickel acetate (B1210297) is dissolved in ethylene glycol, and then titanium isopropoxide is added. acs.org The resulting suspension is irradiated with a high-intensity ultrasonic horn. acs.org The intense acoustic cavitation generated by the ultrasound creates localized hot spots with extremely high temperatures and pressures, which drives the chemical reaction and facilitates the formation of the desired nanostructures. acs.orgnih.gov The as-synthesized material is then calcined to obtain the final crystalline NiTiO3 nanorods. nih.gov This method allows for the preparation of NiTiO3 nanoparticles with a high yield and a uniform size distribution. acs.org The resulting nanorods often have a porous structure, which can be beneficial for applications such as catalysis. acs.orgnih.gov

PrecursorsSolventMethodCalcination Temperature (°C)Resulting Morphology
Nickel acetate, Titanium isopropoxideEthylene glycolUltrasound irradiation followed by calcination100-600Porous nanorods acs.orgnih.gov

Citrate-Gel and Stearic Acid Gel Synthesis of NiTiO3 Nanoparticles

The citrate-gel method is a variation of the sol-gel technique where citric acid is used as a chelating agent. researchgate.net This method is employed for the synthesis of NiTiO3 nanoparticles. In a typical procedure, citric acid is dissolved in distilled water, followed by the addition of titanium and nickel precursors. researchgate.net The solution is stirred to form a gel, which is then dried and calcined to produce the NiTiO3 nanoparticles. researchgate.net For example, NiTiO3 nanoparticles have been synthesized using this method and calcined at 700°C for 3 hours, resulting in grains with an average size of approximately 134.8 nm. researchgate.net

The stearic acid gel method is another wet-chemical route for preparing NiTiO3. researchgate.netresearchgate.net This technique involves the use of stearic acid as a gelling and templating agent. While specific details on the synthesis of NiTiO3 using this method are less commonly reported in the provided context, it is recognized as a viable approach for producing this material. researchgate.netresearchgate.net Both the citrate-gel and stearic acid gel methods offer good control over the composition and homogeneity of the resulting nanoparticles.

MethodPrecursorsChelating/Gelling AgentCalcination Temperature (°C)Average Grain Size (nm)
Citrate-GelTitanium and Nickel precursorsCitric Acid700134.8
Stearic Acid GelNot specifiedStearic AcidNot specifiedNot specified

Electrospinning for NiTiO3 Nanofiber Formation

Electrospinning has emerged as a versatile and effective method for the fabrication of one-dimensional (1D) nanostructures, including nickel titanate (NiTiO3) nanofibers. nih.govnih.gov This technique utilizes an electrostatic force to draw a charged polymer solution or melt into continuous fibers with diameters in the nanometer to submicron range. nih.govyoutube.com The resulting nanofibers possess a high surface-area-to-volume ratio, making them suitable for various applications. nih.govyoutube.com

The process for forming NiTiO3 nanofibers typically involves a sol-gel assisted electrospinning route. rsc.org A precursor solution is prepared containing a nickel source, a titanium source, and a polymer. For instance, polymorph (spinel/ilmenite) composite nanofibers of NiTiO3 have been synthesized using a solution containing a styrene-acrylonitrile copolymer. rsc.org Other commonly used polymers in electrospinning include polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA). researchgate.netresearchgate.net The precursor solution is loaded into a syringe and ejected through a needle under a high applied voltage. youtube.com This creates a jet that elongates and solidifies, forming fibers that are collected on a grounded target. youtube.com

Following the electrospinning process, the as-spun composite nanofibers undergo a heat treatment or pyrolysis step. rsc.orgresearchgate.net This calcination process serves to remove the polymer template and facilitate the crystallization of the NiTiO3 phase. researchgate.net The final morphology and crystalline structure of the nanofibers are highly dependent on the pyrolysis temperature. rsc.org For example, studies have shown that pyrolyzing at different temperatures (e.g., 773 K, 973 K, and 1173 K) results in NiTiO3 nanofibers with varying crystallite sizes and magnetic properties. rsc.org At 973 K, a mosaic structure with spinel and ilmenite NiTiO3 crystallites of approximately 39 nm and 24 nm, respectively, can be formed. rsc.org

The properties of the electrospun nanofibers are influenced by several process parameters, including the solution's viscosity and conductivity, the applied voltage, the distance between the needle and the collector, and the solution feed rate. nih.govmdpi.com By carefully controlling these parameters, it is possible to produce uniform, beadless nanofibers with desired diameters and properties. mdpi.com

Green Chemistry and Sustainable Synthesis Routes for NiTiO3 Precursors

In recent years, there has been a growing emphasis on developing green and sustainable methods for synthesizing nanomaterials to minimize environmental impact. For NiTiO3, this includes utilizing waste materials as precursor sources and employing environmentally benign reagents.

A notable sustainable approach involves the recovery of nickel from spent nickel-metal hydride (Ni-MH) batteries to produce NiTiO3. acs.orgacs.org This method addresses electronic waste reduction while simultaneously creating a valuable technological material. acs.org The process typically involves leaching the nickel from the battery's anode or cathode using an acid solution, such as nitric acid. acs.orgacs.org The pH of the resulting solution is then adjusted, often with ammonium hydroxide, to precipitate a nickel-containing precursor. acs.org Subsequently, a titanium source like titanium dioxide (TiO2) is added, and the mixture is subjected to heat treatment (e.g., calcination at 800 °C) to form the final NiTiO3 product. acs.orgacs.org This route successfully transforms a component of hazardous waste into a functional ceramic material. acs.org

Another green chemistry strategy involves the use of plant extracts as reducing and stabilizing agents, a technique known as biosynthesis. While demonstrated for nickel oxide (NiO) nanoparticles, the principles are applicable to the synthesis of NiTiO3 precursors. For example, extracts from plants like Salvadora persica contain bioactive compounds such as phenolics and flavonoids that can effectively reduce metal ion precursors and stabilize the resulting nanoparticles. mdpi.com In a typical biosynthesis, a nickel salt precursor is mixed with the plant extract and heated, allowing the phytochemicals to facilitate the formation of the oxide nanoparticles, eliminating the need for harsh chemical reducing agents. mdpi.com

These sustainable routes offer a more environmentally friendly alternative to conventional synthesis methods, which often rely on pure, raw materials and can generate hazardous byproducts.

Solid-State Reaction Pathways for NiTiO3 Fabrication

Conventional Solid-State Synthesis of NiTiO3

The conventional solid-state reaction is a traditional and straightforward method for synthesizing NiTiO3 powders. researchgate.net This technique involves the intimate mixing of precursor powders, typically oxides or carbonates of the constituent metals, followed by high-temperature calcination to induce a chemical reaction and form the desired compound. researchgate.net

The general procedure begins with weighing stoichiometric amounts of the precursor materials, such as nickel oxide (NiO) and titanium dioxide (TiO2). researchgate.net These powders are then thoroughly mixed to ensure homogeneity, often through a process like wet milling. researchgate.net The intimate contact between the reactant particles is crucial for the reaction to proceed efficiently. youtube.com

The homogenized mixture is then subjected to a high-temperature heat treatment (calcination) for an extended period. researchgate.net The reaction is diffusion-limited, meaning it relies on the transport of ions through the solid material, which is a slow process that necessitates high temperatures, often above 1000 °C, and long reaction times. researchgate.netaps.org During calcination, the reactants undergo a chemical transformation to form the NiTiO3 ilmenite structure. However, this method can sometimes result in the formation of secondary phases, and achieving a pure, single-phase NiTiO3 can be challenging. The high energy consumption and potential for large, agglomerated particles with uncontrolled morphology are notable drawbacks of this conventional approach. researchgate.netresearchgate.net

Molten Salt Synthesis for NiTiO3 Ceramics

Molten salt synthesis (MSS) is an alternative method for preparing ceramic powders like NiTiO3 that offers several advantages over the conventional solid-state route. researchgate.netresearchgate.net This technique involves using a molten salt as a flux or solvent, which facilitates the reaction between the precursors at lower temperatures and in shorter times. researchgate.net

In this process, the reactant precursors (e.g., NiO and TiO2) are mixed with a large amount of a salt or a eutectic salt mixture, such as sodium chloride (NaCl) and potassium chloride (KCl). researchgate.netsciopen.com The entire mixture is then heated to a temperature above the melting point of the salt. researchgate.net The molten salt acts as a liquid medium, dissolving the reactants and significantly increasing the diffusion rates of the ions. researchgate.net This enhanced mass transport accelerates the reaction kinetics, allowing for the formation of the desired product at a reduced temperature compared to solid-state reactions. researchgate.net

After the reaction is complete, the mixture is cooled, and the salt is removed by washing with a suitable solvent, typically deionized water, leaving behind the synthesized NiTiO3 powder. researchgate.net The MSS method is known for producing fine, homogeneous, and often morphologically controlled particles. researchgate.net For NiTiO3, it has been utilized to prepare materials for applications such as anodes in solid oxide fuel cells. researchgate.net Studies have shown that calcination at temperatures around 850 °C to 1000 °C in a molten salt environment can yield a pure NiTiO3 phase. researchgate.net

Table 1: Comparison of Solid-State Synthesis Methods for NiTiO3

Feature Conventional Solid-State Synthesis Molten Salt Synthesis
Principle Direct reaction between solid precursors at high temperature. youtube.com Reaction of precursors in a molten salt flux. researchgate.net
Reaction Temperature Typically high (e.g., >1000 °C). researchgate.net Relatively lower (e.g., 850–1000 °C). researchgate.net
Reaction Medium Solid state (no medium). Liquid (molten salt). researchgate.net
Mass Transport Slow, diffusion-limited. aps.org Fast, enhanced by liquid phase diffusion. researchgate.net
Product Characteristics Often large, agglomerated particles, potential for impurities. researchgate.netresearchgate.net Fine, uniform particles with controlled morphology. researchgate.net
Advantages Simple procedure. researchgate.net Lower temperature, shorter time, better product homogeneity. researchgate.net
Disadvantages High energy consumption, poor morphology control. researchgate.net Requires a post-synthesis washing step to remove salt. researchgate.net

Advanced Thin Film Deposition Technologies for NiTiO3

Atomic Layer Deposition (ALD) for Controlled Phase and Orientation of NiTiO3 Thin Films

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for precise, atomic-level control over film thickness, composition, and conformality. youtube.comrsc.org This method is based on sequential, self-limiting surface reactions, making it ideal for fabricating high-quality, ultrathin NiTiO3 films with controlled crystallographic phase and orientation. mdpi.comresearchgate.net

The ALD process for NiTiO3 involves the sequential pulsing of a nickel precursor, a titanium precursor, and an oxygen source (like water or ozone) into a reaction chamber. researchgate.net For example, a successful process has been demonstrated using nickel(II) acetylacetonate (B107027) (Ni(acac)2) and tetrakis(isopropoxy)titanium ((Ti(OPr)i)4) as the metal precursors with ozone (O3) and water (H2O) as the respective reactants. researchgate.net A typical ALD cycle consists of four steps: a pulse of the first precursor, a purge with an inert gas, a pulse of the second precursor, and another purge. This cycle is repeated to grow the film layer by layer.

A key advantage of ALD for NiTiO3 synthesis is the ability to control the crystalline phase and orientation by selecting the appropriate substrate and deposition temperature. mdpi.com Research has shown that depositing NiTiO3 on a silicon (Si(100)) substrate within an ALD temperature window of 175–275 °C yields smooth, crystalline films with a preferred (001) orientation. researchgate.net

Furthermore, ALD enables the formation of metastable phases that are typically only stable at high temperatures. mdpi.com For instance, when NiTiO3 is deposited on an α-Al2O3 (sapphire) substrate at 250 °C, the disordered corundum phase (R-3c symmetry), where cations are randomly distributed, is formed. mdpi.comresearchgate.net A subsequent, moderate-temperature anneal (e.g., at 650 °C) can induce cation ordering, transforming the film to the ilmenite structure (R-3 symmetry). mdpi.comresearchgate.net This level of control is crucial as the material's properties are closely linked to its crystal structure. mdpi.com The as-deposited films are exceptionally smooth, with root mean square (rms) roughness as low as 0.21 nm. mdpi.com

Table 2: Research Findings on ALD of NiTiO3 Thin Films

Parameter Finding Reference
Precursors Ni(acac)2 + O3 and (Ti(OPr)i)4 + H2O researchgate.net
ALD Window 175-275 °C researchgate.net
Growth Rate ~43 pm/subcycle on Si(100) researchgate.net
As-Deposited Phase (on α-Al2O3) Disordered (R-3c symmetry) at 250 °C mdpi.comresearchgate.net
Post-Annealing Phase (on α-Al2O3) Ordered (R-3 symmetry) after annealing at 650 °C mdpi.comresearchgate.net
Orientation (on Si(100)) Preferred (001) orientation researchgate.net
Surface Roughness (as-deposited) ~0.21 nm rms mdpi.com

Radio-Frequency (RF) Sputtering and Co-Sputtering Techniques for NiTiO3 Films

Radio-Frequency (RF) sputtering is a versatile physical vapor deposition (PVD) technique widely used for synthesizing high-quality nickel titanium oxide (NiTiO3) thin films. This method is favored for its ability to deposit materials onto various substrates with good adhesion and control over the film's structure and stoichiometry. rsc.orgmdpi.com RF sputtering operates by using an RF voltage to create a plasma from an inert gas, such as argon. ijiset.comyoutube.com These plasma ions are accelerated towards a target material, in this case, either a pre-sintered NiTiO3 ceramic target or individual metallic targets, ejecting atoms that then deposit onto a substrate, forming a thin film. rsc.orgyoutube.comyoutube.com

In the standard RF sputtering process for NiTiO3, polycrystalline thin films are typically deposited using a NiTiO3 target, which is itself often fabricated through solid-state reactions. rsc.orgresearchgate.net The quality and properties of the resulting films are highly dependent on the optimization of several deposition parameters. These include the RF power, the partial pressures of the argon and oxygen gases, and the substrate temperature. rsc.orgresearchgate.net Adjusting these parameters is crucial to ensure a homogeneous and stoichiometric composition of the NiTiO3 films. rsc.org Following deposition, a post-synthesis annealing step at appropriate temperatures is often necessary to stabilize the desired ilmenite crystalline structure and improve the film's crystalline features. rsc.orgresearchgate.net

Table 1: Research Findings on RF Sputtering Parameters for Nickel Compound Films

Parameter Value Compound Substrate Source
RF Power 100 - 200 W Ni n/p Silicon mdpi.com
RF Power 1 - 2 kW NiO Oxidized Si Wafer csmantech.org
Gas Pressure 2.5 mTorr Ni n/p Silicon mdpi.com
Gas Pressure 2 - 9 mTorr NiO Oxidized Si Wafer csmantech.org
Argon (Ar) Flow 1.8 sccm Ni n/p Silicon mdpi.com
Argon (Ar) Flow 0 - 50 sccm NiO Oxidized Si Wafer csmantech.org

| Oxygen (O2) Flow | 10 - 50 sccm | NiO | Oxidized Si Wafer | csmantech.org |

An advanced variation of this technique is RF magnetron co-sputtering, which offers enhanced flexibility in controlling the film's composition. In this method, separate metallic nickel (Ni) and titanium (Ti) targets are used simultaneously. rsc.orgresearchgate.netmdpi.com By independently controlling the power supplied to each target, the concentration ratio of nickel to titanium in the deposited film can be precisely managed. researchgate.netmdpi.com This is particularly advantageous for fine-tuning the material's properties or for creating doped or alloyed films.

For instance, nitrogen-doped NiTiO3 thin films have been successfully grown using a co-sputtering process with metal Ni and Ti targets on fused quartz substrates. rsc.org In such a process, the as-deposited films are often amorphous and require high-temperature annealing (e.g., 1100 °C) to achieve a stable, crystalline ilmenite phase. rsc.org Research has shown that varying the power to the Ti target (e.g., from 200 to 250 W) can change the preferential orientation of the crystal structure from mdpi.com to. rsc.org This demonstrates the high degree of control co-sputtering offers over the final material's crystallographic properties. rsc.orgmdpi.com

Table 2: Detailed Research Findings for Co-Sputtered Ni-Ti Films

Target Power Substrate Temp. Substrate Bias Resulting Film Composition Key Finding Source
Ni: Varies, Ti: Varies 400 °C Not specified Nitrogen-doped NiTiO3 Ti target power affects preferential crystal orientation. rsc.org
Ni: Varies, Ti: Constant Room Temp. -10, -70, -110 V Ti-Ni (16.5-33.5 at.% Ni) Increasing Ni target power leads to thicker films. mdpi.com

Crystallographic and Microstructural Characterization of Nitio3

Fundamental Crystal Structure Analysis of NiTiO3

The crystal structure of NiTiO3 is primarily defined by the ilmenite (B1198559) group, exhibiting specific spatial arrangements and symmetries. This structure is a derivative of the corundum structure, with an ordered distribution of cations.

Nickel Titanium Oxide (NiTiO3) predominantly crystallizes in the trigonal crystal system, adopting an ilmenite structure. materialsproject.orgresearchgate.netmdpi.comrsc.org This structure is characterized by the R-3 space group. materialsproject.orgresearchgate.net In this arrangement, the oxygen atoms form a pseudo-close-packed hexagonal array. wikipedia.org Within this oxygen lattice, two-thirds of the octahedral sites are occupied by nickel (Ni²⁺) and titanium (Ti⁴⁺) cations. wikipedia.orgresearchgate.net These cations are ordered in alternating layers along the c-axis of the crystal. researchgate.netwikipedia.org Specifically, layers of Ni and Ti atoms are separated by layers of oxygen atoms. wikipedia.org

The octahedral coordination of both Ni²⁺ and Ti⁴⁺ ions is a key feature of the ilmenite structure. researchgate.net The Ti⁴⁺ ions are bonded to six equivalent oxygen atoms, forming distorted TiO₆ octahedra. materialsproject.org These octahedra share corners with nine equivalent NiO₆ octahedra, edges with three equivalent TiO₆ octahedra, and a face with one NiO₆ octahedra. materialsproject.org Similarly, the Ni²⁺ ions are bonded to six equivalent oxygen atoms, forming NiO₆ octahedra that share corners with nine equivalent TiO₆ octahedra, edges with three equivalent NiO₆ octahedra, and a face with one TiO₆ octahedra. materialsproject.org

The crystal system of NiTiO3 is trigonal, and its lattice system is rhombohedral. materialsproject.org This rhombohedral symmetry is a defining characteristic of its ilmenite structure. wikipedia.orgresearchgate.net The structure consists of layers of Ni and Ti that alternate along the rhombohedral axis, with oxygen layers interspersed between them. wikipedia.org X-ray diffraction data consistently supports the rhombohedral symmetry of the NiTiO3 ilmenite structure. wikipedia.orgchalcogen.ro Basic structural analysis has confirmed the formation of a single-phase compound with a rhombohedral crystal structure. researchgate.net

The ilmenite structure of NiTiO3, with its ordered arrangement of Ni²⁺ and Ti⁴⁺ cations in the space group R-3, is closely related to the corundum structure. researchgate.net At elevated temperatures, specifically around 1570 K, NiTiO3 undergoes a second-order phase transition. researchgate.net This transition involves a disordering of the Ni and Ti cations, leading to a change in the space group from R-3 to R-3c, which is characteristic of the corundum structure. researchgate.net In the ordered ilmenite structure, the cation arrangement along the c-axis follows a specific A-B-Vacancy-B-A-Vacancy pattern. researchgate.net

The transition to the R-3c space group at high temperatures signifies a move to a more disordered state. researchgate.net In the corundum-type structure with R-3c symmetry, the cations are arranged randomly. researchgate.net This contrasts with the ordered layering of cations found in the lower-temperature ilmenite phase (R-3). researchgate.net This order-disorder transition is a critical aspect of NiTiO3's crystallographic behavior at different thermal conditions. researchgate.net

Advanced Diffraction Techniques for NiTiO3 Structural Elucidation

To probe the intricate details of NiTiO3's crystal structure, advanced analytical methods are employed, with X-ray diffraction being a primary tool.

X-ray diffraction (XRD) is a fundamental and widely used technique for the characterization of NiTiO3. researchgate.netresearchgate.netchalcogen.roresearchgate.net It is instrumental in confirming the crystalline structure, identifying the phases present, and determining the lattice parameters of the material. researchgate.netresearchgate.netchalcogen.roresearchgate.net XRD patterns of synthesized NiTiO3 typically show sharp and intense peaks, which are indicative of a well-crystallized material. researchgate.net These observed peaks and their corresponding lattice planes are often matched with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as file no-83-0198, to confirm the rhombohedral crystal structure with the R-3 space group. researchgate.netresearchgate.net

The synthesis conditions, such as calcination temperature and duration, can influence the purity of the NiTiO3 phase. For instance, XRD analysis can reveal the presence of impurity phases like NiO and TiO2 at lower calcination temperatures, while higher temperatures can lead to the formation of a phase-pure ilmenite structure. researchgate.net

The lattice parameters, which define the size and shape of the unit cell, are precisely calculated from the XRD data. These parameters can be influenced by factors such as doping. For example, cobalt doping in NiTiO3 has been shown to increase the lattice parameters, which is attributed to the substitution of smaller Ni²⁺ ions with larger Co²⁺ ions. researchgate.net

Below is a table summarizing the lattice parameters of NiTiO3 obtained from various studies.

Synthesis Methoda (Å)c (Å)JCPDS File No.Source
Not specified5.0324.753Not specified wikipedia.org
Solid-state reaction5.0321013.7924075-3757 chalcogen.ro
Co-precipitation5.032613.79683-0198 researchgate.net
Solid-state method5.03072813.789178Not specified researchgate.net
Materials Project5.0313.73Not specified materialsproject.org

Rietveld Refinement for Precise Structural Parameter Analysis of NiTiO3

Rietveld refinement is a powerful analytical technique used in X-ray and neutron diffraction for the detailed characterization of crystalline materials. wikipedia.orgyoutube.com This method involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern, allowing for the extraction of precise structural information. wikipedia.orgias.ac.in For Nickel titanium oxide (NiTiO3), Rietveld refinement of powder X-ray diffraction (XRD) data is crucial for determining its crystal structure, lattice parameters, and phase purity.

Studies employing Rietveld refinement have consistently confirmed that NiTiO3 crystallizes in a rhombohedral structure belonging to the R-3 space group. researchgate.net This structure consists of alternating layers of corner-sharing NiO6 and TiO6 octahedra that are stacked along the c-axis. researchgate.netaps.org The refinement process allows for the precise calculation of the lattice parameters. For instance, an analysis of polycrystalline NiTiO3 synthesized via a self-propagating combustion method yielded lattice parameters of a = b = 5.03 Å and c = 13.8 Å, with a unit cell volume of 301.7 ų. researchgate.net Similarly, another study on sol-gel synthesized NiTiO3 thin films reported refined lattice parameters of a = b = 3.8987 Å and c = 4.1380 Å after annealing. ias.ac.in

The parameters obtained from Rietveld refinement are essential for understanding the material's fundamental properties and for quality control in synthesis. The goodness-of-fit indicators from the refinement, such as R-factors, provide confidence in the determined structural model.

Table 1: Lattice Parameters of NiTiO3 Determined by Rietveld Refinement

Parameter Value (Polycrystalline Powder) researchgate.net Value (Thin Film) ias.ac.in
Crystal SystemRhombohedralTetragonal
Space GroupR-3P4mm
a (Å)5.033.8987
b (Å)5.033.8987
c (Å)13.84.1380
Unit Cell Volume (ų)301.762.896

Single-Crystal Neutron Diffraction for Atomic and Magnetic Structure of NiTiO3

Single-crystal neutron diffraction is an indispensable technique for probing the precise atomic and magnetic structures of materials. ornl.govornl.gov Unlike X-rays, neutrons interact with atomic nuclei and are sensitive to magnetic moments, making this method uniquely suited for determining the arrangement of both atoms and electron spins.

Investigations on NiTiO3 single crystals using neutron diffraction have provided profound insights into its low-temperature behavior. arxiv.org These studies have confirmed that the macroscopic crystal structure remains in the rhombohedral R-3 space group down to temperatures as low as 2 K, with no evidence of a structural phase transition. arxiv.org At 50 K, the lattice parameters were determined to be a = 5.03 Å and c = 13.789 Å. arxiv.org

The primary contribution of single-crystal neutron diffraction to the understanding of NiTiO3 lies in the elucidation of its magnetic structure. arxiv.org Zero-field neutron diffraction experiments reveal that NiTiO3 orders as an easy-plane antiferromagnet, where the magnetic moments of the Ni²⁺ ions align ferromagnetically within the ab-plane layers, and these layers are stacked antiferromagnetically along the c-axis. aps.orgarxiv.org The ground state is characterized as a multidomain antiferromagnetic state. arxiv.org When an external magnetic field is applied within the ab-plane, neutron diffraction shows the evolution of magnetic domains, with spins orienting perpendicular to the applied field, highlighting a strong coupling between the spin and the lattice. arxiv.org

Table 2: Magnetic and Structural Properties of NiTiO3 from Neutron Diffraction

Property Finding Reference
Low-Temperature Crystal StructureRhombohedral, R-3 space group (down to 2 K) arxiv.org
Magnetic Ground StateEasy-plane antiferromagnet with a multidomain state arxiv.org
Magnetic OrderingFerromagnetic layers in the ab-plane, stacked antiferromagnetically along the c-axis aps.orgarxiv.org
Effect of Magnetic FieldEvolution of magnetic domains with spins rotating perpendicular to the applied field arxiv.org

Microscopic Characterization of NiTiO3 Architectures

Scanning Electron Microscopy (SEM) for NiTiO3 Morphology and Grain Growth Analysis

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the surface morphology, microstructure, and grain size of materials. researchgate.net In the study of NiTiO3, SEM provides direct visual information about the shape, size distribution, and agglomeration of particles, which are critical parameters influenced by the synthesis method.

SEM analyses of NiTiO3 prepared by various methods, such as solid-state reaction, sol-gel, and combustion synthesis, have revealed diverse morphologies. These can range from well-defined, nearly spherical nanoparticles to larger, irregularly shaped agglomerates. researchgate.net For instance, SEM images of NiTiO3 synthesized by a combustion method showed nanoparticles with an average crystallite size of approximately 27.65 nm. researchgate.net In another study, statistical analysis of SEM images of polycrystalline NiTiO3 revealed an average grain size of about 61.3 nm. researchgate.net

Furthermore, SEM is instrumental in observing the process of grain growth during thermal treatments like annealing or sintering. High-resolution SEM can track changes in particle size and porosity as a function of temperature, providing insights into the kinetics of material formation. nih.gov This information is vital for tailoring the microstructure of NiTiO3 for specific applications, as properties like catalytic activity and electrochemical performance are highly dependent on surface area and particle size.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for NiTiO3 Nanostructures

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled capabilities for visualizing the internal structure of materials at the nanoscale. youtube.comyoutube.com These techniques use a beam of transmitted electrons to create an image, providing detailed information about particle size, shape, crystallinity, and lattice structure. youtube.comwikipedia.org

For NiTiO3, TEM is used to examine the morphology of individual nanoparticles and nanostructures. researchgate.netresearchgate.net TEM images have showcased NiTiO3 existing as nanoparticles and as self-assembled porous microbars, depending on the synthesis solvent. researchgate.net These images can be used to generate particle size distribution histograms, providing quantitative data on the nanostructure dimensions. researchgate.net

HRTEM takes the analysis a step further by enabling direct imaging of the atomic lattice. wikipedia.org In HRTEM images of NiTiO3, the ordered arrangement of atoms in the crystal can be clearly seen, and the spacing between lattice fringes can be measured. This allows for the identification of specific crystallographic planes and the confirmation of the material's crystalline nature. For example, HRTEM analysis of NiTiO3/TiO2 composites has been used to visualize the distinct lattice fringes of both the NiTiO3 and TiO2 phases, confirming the formation of a heterojunction at the nanoscale. researchgate.net

Atomic Force Microscopy (AFM) for NiTiO3 Thin Film Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to measure the three-dimensional topography of a sample's surface at the nanoscale. nist.govscite.ai It is particularly valuable for characterizing the surface of thin films, providing quantitative data on roughness and surface features without requiring a conductive sample. nist.gov

In the context of NiTiO3, AFM has been employed to study the surface topography of thin films prepared by methods such as sol-gel spin coating. researchgate.net AFM images reveal the evolution of the film's surface morphology as a function of processing parameters, such as annealing temperature. Studies have shown that for NiTiO3 thin films, the surface roughness tends to increase with higher annealing temperatures. researchgate.net This is a critical parameter as surface roughness can influence the film's optical, electrical, and catalytic properties. By providing root-mean-square (RMS) roughness and average roughness (Ra) values, AFM allows for a quantitative comparison of different film surfaces. nih.gov

Nanoscale Structural Features of NiTiO3

The structural features of Nickel titanium oxide at the nanoscale are diverse and highly dependent on the synthesis methodology. Microscopic characterization techniques reveal a range of architectures from zero-dimensional nanoparticles to two-dimensional thin films.

Nanoparticles and Grains: As observed through SEM and TEM, NiTiO3 can be synthesized as nanoparticles with average diameters ranging from approximately 25 to 60 nm. researchgate.netresearchgate.net These nanoparticles can exist individually or form larger agglomerates. The grain boundaries between these particles are critical nanoscale features that can influence charge transport and reactivity.

Nanostructured Assemblies: Under specific synthesis conditions, NiTiO3 nanoparticles can self-assemble into more complex, hierarchical structures. For example, porous microbars composed of numerous nanoparticles have been fabricated, offering a large specific surface area which is advantageous for applications like lithium-ion batteries. researchgate.net

Crystalline Domains and Defects: At the atomic level, HRTEM reveals the highly crystalline nature of NiTiO3 nanostructures, showing well-defined lattice fringes. researchgate.net This technique can also identify nanoscale defects, grain boundaries, and the interface in composite materials, such as the heterojunction in NiTiO3/TiO2 systems, which are crucial for photocatalytic applications. researchgate.net

Crystallite Size and Grain Size Determination in NiTiO₃ Nanomaterials

The determination of crystallite and grain size in NiTiO₃ nanomaterials is crucial as these parameters significantly influence the material's properties. Various analytical techniques are employed to characterize these features.

X-ray diffraction (XRD) is a primary method for determining crystallite size. researchgate.nettandfonline.com The Debye-Scherrer equation is commonly used to calculate the average crystallite size from the broadening of XRD peaks. tandfonline.comijiset.comtandfonline.com For instance, studies have reported the synthesis of NiTiO₃ nanoparticles with crystallite sizes ranging from 12 to 50 nm, with variations often dependent on the synthesis conditions such as calcination temperature. tandfonline.comtandfonline.comresearchgate.net Research has shown that increasing the reaction temperature during hydrothermal synthesis can lead to a decrease in crystallite size, from 21 to 12 nm. researchgate.net

Transmission electron microscopy (TEM) provides direct visualization of the nanomaterial's morphology and allows for the measurement of both grain and particle size. researchgate.nettandfonline.com TEM analysis has revealed various morphologies for NiTiO₃, including needle-shaped crystals and nanorods with diameters around 400 nm and lengths of 3 µm. tandfonline.commdpi.comrsc.org It's important to distinguish between crystallite size, which refers to the size of a single crystal, and particle size, which can be an aggregate of multiple crystallites or grains. youtube.com While XRD provides an average crystallite size, TEM can offer more detailed information on the size distribution and shape of individual particles and grains. youtube.com

The synthesis method plays a significant role in controlling the crystallite and grain size of NiTiO₃. Techniques such as sol-gel processing, co-precipitation, and hydrothermal synthesis have been utilized to produce nanocrystalline NiTiO₃. researchgate.netijiset.comresearchgate.net For example, NiTiO₃ nanoparticles prepared by a co-precipitation method and calcined at 850°C were found to have a crystallite size of 50 nm. tandfonline.comtandfonline.com

Table 1: Crystallite and Grain Size of NiTiO₃ in Various Studies

Synthesis MethodCalcination Temperature (°C)Analytical TechniqueReported SizeReference
Co-precipitation850XRD50 nm (crystallite) tandfonline.comtandfonline.com
Hydrothermal140-200XRD12-21 nm (crystallite) researchgate.net
Ethylene (B1197577) glycol-mediated600TEM400 nm diameter, 3 µm length (nanorods) rsc.org
Co-precipitationNot specifiedTEM< 100 nm (needle-shaped crystals) tandfonline.com

Microstrain Analysis in NiTiO₃ Systems

Microstrain within the crystal lattice of NiTiO₃ can arise from various factors, including lattice distortions, dislocations, and other crystalline imperfections. researchgate.net This internal strain can significantly affect the material's physical and chemical properties.

The Williamson-Hall (W-H) plot method is a widely used technique to decouple the effects of crystallite size and microstrain from the broadening of XRD peaks. researchgate.netresearchgate.net This method plots the peak broadening against the scattering angle, where the slope of the line provides a measure of the microstrain, and the y-intercept can be used to determine the crystallite size. researchgate.netyoutube.com The W-H analysis assumes that both crystallite size and microstrain contribute to the total peak broadening. researchgate.net

Studies on NiTiO₃ have utilized the W-H plot to analyze the microstrain induced by various synthesis conditions and modifications. researchgate.net For example, research has investigated the impact of reaction temperature on microstrain in hydrothermally synthesized NiTiO₃ nanoparticles. researchgate.net The presence of microstrain can be indicative of non-uniform lattice distortions and defects within the crystal structure. researchgate.net It has been noted that in some nickelate thin films, strain can be introduced by the substrate, leading to the formation of defects. harvard.edu Additionally, high-pressure studies on NiTiO₃ have shown that structural distortions in the NiO₆ octahedra can occur, indicating pressure-induced strain. researchgate.netrepec.org

Table 2: Microstrain Analysis in NiTiO₃

SystemAnalytical MethodKey FindingsReference
Hydrothermally synthesized NiTiO₃ nanoparticlesXRD (Williamson-Hall analysis)Microstrain was calculated as a function of reaction temperature. researchgate.net
NiTiO₃ under high pressureIn-situ high-pressure Raman spectroscopyStructural distortion observed starting at 15 GPa. researchgate.netrepec.org
Polycrystalline NiO thin filmsWilliamson-Hall plotUsed to differentiate between crystallite size and microstrain effects on peak broadening. researchgate.net

Specific Surface Area and Porosity Characterization of NiTiO₃

The specific surface area and porosity of NiTiO₃ are critical parameters, particularly for applications in catalysis, sensing, and energy storage, as they determine the number of active sites and influence mass transport processes. mdpi.comrsc.org

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas, typically nitrogen, on its surface. iitk.ac.inwikipedia.org The Barrett-Joyner-Halenda (BJH) method is often used in conjunction with BET to analyze the pore size distribution and pore volume from the nitrogen desorption isotherm. mdpi.com

Research has demonstrated the synthesis of NiTiO₃ with varying surface areas and porosities. For instance, porous NiTiO₃ nanorods have been synthesized, exhibiting a specific surface area of 43.2 m²/g. mdpi.com These porous structures are characterized by accumulation holes which are beneficial for applications like photocatalysis by providing more active sites. mdpi.comrsc.org In another study, NiTiO₃ nanoparticles showed a BET surface area of 31 m²/g. acs.org The creation of composite materials, such as NiTiO₃-BiOBr heterojunctions or NiTiO₃ nanofibers sensitized with porous g-C₃N₄ sheets, can further modify the surface area and porosity. mdpi.commdpi.com For example, a hybrid of NiTiO₃ nanofibers and porous g-C₃N₄ sheets resulted in a significantly increased pore volume compared to pristine NiTiO₃ nanofibers. mdpi.com

Table 3: Specific Surface Area and Porosity of NiTiO₃

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore SizeReference
Porous NiTiO₃ nanorods43.2Not specified50-150 nm mdpi.com
NiTiO₃ nanoparticles31Not specifiedNot specified acs.org
NiTiO₃ nanofibers11.0480.0357Mesopores mdpi.com
NiTiO₃-BiOBr (15%) composite33.0Not specified50-150 nm mdpi.com
gNT6040 (NiTiO₃/g-C₃N₄ hybrid)46.08900.2279~14.5 nm mdpi.com

Defect Chemistry and Non-Stoichiometry in NiTiO₃ Systems

Defect chemistry and non-stoichiometry play a pivotal role in determining the electronic and catalytic properties of NiTiO₃. google.comunacademy.com These imperfections in the crystal lattice can involve variations in the ratio of cations and anions from the ideal stoichiometric formula. unacademy.comunacademy.com

In transition metal oxides like NiTiO₃, non-stoichiometry can arise due to the multivalent nature of the transition metal elements. bohrium.com This can lead to the formation of point defects such as vacancies and interstitials. For instance, in perovskite-type materials, the B-site transition metal can have a mixed valence state, leading to strong oxidizing or reducing properties. mdpi.com The presence of defects in NiTiO₃ can provide favorable conditions for catalysis. mdpi.com

Studies have indicated that NiTiO₃ can exist as a non-stoichiometric compound, although the range of homogeneity might be narrow. google.com The presence of other phases, such as NiO (bunsenite) or TiO₂ (rutile), alongside the NiTiO₃ phase in synthesized samples suggests the complexity of achieving perfect stoichiometry. acs.org For example, in some preparations, higher percentages of the NiTiO₃ phase were observed in certain samples, indicating a more complete reaction towards the desired stoichiometric compound. acs.org Non-stoichiometry can influence various properties; for instance, in related titanate systems like (Bi₀.₅Na₀.₅)TiO₃, cation deficiency can affect the microstructure and electrical properties. researchgate.net While specific studies detailing the precise nature and concentration of defects in NiTiO₃ are complex, it is understood that controlling stoichiometry is crucial for tailoring its functional properties.

Electronic Structure and Spectroscopic Investigations of Nitio3

Theoretical and Experimental Band Structure Analysis of NiTiO3

The band structure of a material dictates its electrical and optical properties. For NiTiO3, a combination of theoretical modeling and experimental measurement has been employed to elucidate its key band structure parameters.

The electronic bandgap (Eg) is a critical parameter for semiconductor materials, and for NiTiO3, its value has been determined through both experimental techniques and theoretical calculations. There is a notable range in the reported values, which can be attributed to differences in synthesis methods, material crystallinity, morphology (nanoparticles vs. nanorods), and the computational methods used. researchgate.net

Experimentally, the bandgap is often determined from UV-vis diffuse reflectance spectroscopy. researchgate.net Values obtained for NiTiO3 nanostructures are typically in the visible light region. For instance, bandgaps of approximately 2.14 eV and 2.16 eV have been calculated for NiTiO3 nanoparticles and nanorods, respectively. researchgate.net Other experimental studies have reported values as high as 3.00 eV for what is described as a direct-gap semiconducting material. researchgate.net The doping of NiTiO3 with other elements, such as niobium, has been shown to result in bandgap energies around 2.24 eV. researchgate.net

Theoretical calculations based on Density Functional Theory (DFT) also provide insight into the bandgap, though the results are highly dependent on the chosen functional. Ab initio calculations have predicted a direct bandgap of 2.16 eV for the antiferromagnetic (AFM) phase of LiNbO3 (LN)-type NiTiO3. researchgate.net Other DFT studies using the PBE functional augmented by the Hubbard U parameter have calculated an indirect bandgap of 2.33 eV. researchgate.net The use of different functionals can yield varying results; for example, the DFT/HSE06 functional produced a bandgap of 1.23 eV, which deviates significantly from experimental findings. researchgate.net

MethodBandgap Value (eV)TypeReference
Experimental (UV-vis)2.14Not Specified researchgate.net
Experimental (UV-vis)2.16Not Specified researchgate.net
Experimental3.00Direct researchgate.net
Experimental (Nb-doped)~2.24Not Specified researchgate.net
Theoretical (DFT)2.16Direct researchgate.net
Theoretical (DFT/PBE+U)2.33Indirect researchgate.net
Theoretical (DFT/HSE06)1.23Not Specified researchgate.net

In solid-state physics, the valence band and conduction band are the energy bands closest to the Fermi level, which determine the electrical conductivity of the solid. wikipedia.org The alignment of the conduction band (CB) and valence band (VB) energy levels is crucial for applications like photocatalysis. In NiTiO3, the valence band is primarily formed by the hybridization of Ni 3d and O 2p orbitals. researchgate.net The conduction band is mainly composed of the Ti 3d orbitals. researchgate.net This creates a wide energy gap that blocks charge-transfer transitions between the valence and conduction bands. researchgate.net

Calculations have been performed to estimate the potentials of the VB and CB edges. For NiTiO3 nanoparticles, the conduction band minimum (CBM) has been calculated to be at approximately -0.45 eV, while the valence band maximum (VBM) is at +1.77 eV. For nanofibers, the CBM was calculated at -0.42 eV and the VBM at +1.81 eV. researchgate.net This alignment determines the redox potential of photogenerated charge carriers.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and magnetic properties of materials like NiTiO3. researchgate.netu-tokyo.ac.jp These computational methods have been successfully applied to determine lattice parameters, band structures, and the density of states for NiTiO3. researchgate.netchalcogen.ro

The choice of the exchange-correlation functional within DFT is critical. For NiTiO3, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional has been shown to be suitable for describing its structural properties. researchgate.net However, for transition metal oxides, standard DFT methods like LDA or GGA can fail to accurately predict electronic properties such as the bandgap due to the strong correlation effects of d-electrons. youtube.com To address this, a Hubbard U parameter is often added (DFT+U method) to provide a semi-empirical correction, which improves the calculation of the bandgap. youtube.com DFT calculations for NiTiO3 are used to investigate its properties, including the prediction that the antiferromagnetic (AFM) phase of LiNbO3-type NiTiO3 has a direct bandgap. researchgate.net

The Density of States (DOS) describes the number of available electronic states at each energy level. stackexchange.com The Partial Density of States (PDOS) provides a more detailed picture by breaking down the total DOS into contributions from specific atoms and orbitals (e.g., Ni 3d, Ti 3d, O 2p). stackexchange.comresearchgate.net

For NiTiO3, PDOS calculations confirm the composition of the band edges. The top of the valence band is predominantly formed from the hybridized states of Ni 3d and O 2p orbitals. researchgate.net The bottom of the conduction band is primarily derived from the unoccupied Ti 3d orbitals. researchgate.net This understanding is crucial as it clarifies the nature of electronic transitions. For instance, the visible light absorption peaks in NiTiO3 are proposed to originate mainly from the Ni d-d charge-transfer transitions occurring within its valence band, rather than from the valence band to the conduction band. researchgate.net

Due to the presence of nickel, a transition metal with unpaired d-electrons, NiTiO3 exhibits magnetic properties. ontosight.airesearchgate.net Therefore, theoretical calculations of its electronic structure must account for electron spin, a methodology known as a spin-polarized calculation. researchgate.netaps.org This approach treats spin-up and spin-down electrons separately, which can result in different band structures and densities of states for each spin channel.

Spin-polarized DFT calculations for NiTiO3 reveal its spin-polarized character. researchgate.net The top of the valence band is found to be constituted by spin-polarized alpha (spin-up) electrons, while the bottom of the conduction band is composed of beta (spin-down) states. researchgate.net Such calculations have also been used to determine the local magnetic moment of the Ni ion, which was calculated to be 1.61 µB. researchgate.net This spin-polarized nature is fundamental to its potential use in spintronic and magnetic devices.

Advanced Spectroscopic Characterization of NiTiO3

A variety of advanced spectroscopic techniques are employed to experimentally probe the electronic structure, bonding, and optical properties of NiTiO3.

UV-vis Spectroscopy : Ultraviolet-visible diffuse reflectance spectroscopy is widely used to study the optical properties and determine the experimental bandgap of NiTiO3. researchgate.net Spectra of NiTiO3 show a significant absorption band in the visible light region, which is consistent with its reported bandgap values that fall within the visible spectrum. researchgate.netmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the chemical bonds within the material. For NiTiO3, the formation of the ilmenite (B1198559) crystal structure is confirmed by the presence of characteristic absorption peaks. A significant peak in the lower frequency region, typically around 451-460 cm⁻¹, is attributed to the Ti-O-Ni stretching vibration, confirming the successful synthesis of the compound. researchgate.netmdpi.com Other peaks corresponding to Ni-O and Ti-O stretches are also identified. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements. In NiTiO3 composites, XPS has been used to investigate the interfacial electronic states and confirm the presence of Ti⁴⁺, Ni²⁺, and O²⁻ in their respective chemical environments. mdpi.commdpi.com

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique used to confirm the formation of the desired crystal phase and chemical bonds. It is sensitive to the local atomic arrangement and can provide complementary information to FT-IR about the structure of NiTiO3. researchgate.net

UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption of NiTiO₃

UV-Visible and Diffuse Reflectance Spectroscopy are crucial for understanding the optical absorption properties and determining the band gap of NiTiO₃. As an n-type semiconductor, NiTiO₃ exhibits significant absorption in both the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net

Studies have shown that NiTiO₃ strongly absorbs ultraviolet light with wavelengths below 360 nm. researchgate.net It also displays selective absorption in the visible range, particularly between 420–540 nm and above 700 nm. researchgate.net The optical absorption spectrum of NiTiO₃ is characterized by a fundamental absorption edge, which corresponds to the bandgap transition, and additional absorption peaks at higher wavelengths. researchgate.net These peaks, observed at approximately 448 nm, 502 nm, and 743 nm, are attributed to d-d transitions of Ni²⁺ ions within the valence band. researchgate.net

The band gap of NiTiO₃, a critical parameter for its semiconductor applications, has been determined using Tauc plots derived from DRS data. researchgate.netresearchgate.net For NiTiO₃ synthesized by solid-state reaction, a direct band gap of 3.00 eV has been reported. researchgate.net In another study using the sol-gel method, a narrower band gap of approximately 2.18 eV was found. researchgate.net The synthesis method can influence the resulting band gap; for instance, nanoparticles synthesized via a hydrothermal method showed a decrease in the band gap from 2.90 to 2.56 eV as the reaction temperature increased from 140 to 200 °C. researchgate.net Doping with elements like cobalt can also alter the band gap, with studies showing a decrease from 2.24 to 2.16 eV with increasing cobalt concentration. researchgate.net

The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is described by the Tauc equation: (αhν)ⁿ = A(hν - Eg), where 'A' is a constant and 'n' depends on the nature of the electronic transition (n=2 for direct and n=1/2 for indirect transitions). researchgate.net For NiTiO₃, it is considered a direct-gap semiconductor. researchgate.net

Table 1: Optical Properties of NiTiO₃ from UV-Vis and DRS Analysis

PropertyValueSynthesis/Doping ConditionReference
UV Absorption Edge < 360 nmSolid-state reaction researchgate.net
Visible Absorption Peaks 448 nm, 502 nm, 743 nmSolid-state reaction researchgate.net
Direct Band Gap 3.00 eVSolid-state reaction researchgate.net
Band Gap ~2.18 eVSol-gel method researchgate.net
Band Gap 2.90 eV -> 2.56 eVHydrothermal (140 -> 200 °C) researchgate.net
Band Gap 2.24 eV -> 2.16 eVCobalt-doped researchgate.net

Photoluminescence (PL) Spectroscopy for Charge Carrier Recombination Dynamics in NiTiO₃

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the fate of photo-generated electron-hole pairs in semiconductor materials like NiTiO₃. The intensity of the PL emission is directly related to the recombination rate of these charge carriers. unito.itresearchgate.net A lower PL intensity generally indicates a more efficient separation of charge carriers, which is a desirable characteristic for applications in photocatalysis and other optoelectronic devices. unito.it

In pure NiTiO₃, a broad emission band is typically observed, which is indicative of the rapid recombination of electron-hole pairs. mdpi.com This recombination can occur through band-to-band transitions or via excitonic processes involving sub-bandgap energy states. unito.it The PL spectrum of NiTiO₃ can be influenced by factors such as synthesis method, crystallinity, and the presence of dopants.

For instance, in a study on cobalt-doped NiTiO₃, it was observed that a 1% cobalt doping initially increased the PL intensity, suggesting an increase in recombination centers. researchgate.net However, at higher cobalt concentrations (up to 10%), the PL intensity systematically decreased, indicating that the dopant ions created trapping sites that hinder electron-hole recombination. researchgate.net This reduction in charge carrier recombination is often correlated with enhanced photocatalytic activity. unito.it The dynamics of these recombination processes can be further elucidated by time-resolved PL spectroscopy, which can distinguish between fast bulk recombination and slower surface-related recombination events. unito.itrsc.org

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics of NiTiO₃

Raman spectroscopy is an effective tool for probing the vibrational modes and lattice dynamics of NiTiO₃, providing insights into its crystal structure and phase purity. researchgate.netresearchgate.net NiTiO₃ crystallizes in the ilmenite structure, which belongs to the rhombohedral space group R-3. researchgate.net Group theory predicts ten Raman active modes (5A_g + 5E_g) for this structure. researchgate.net

Experimentally observed Raman spectra of NiTiO₃ typically show prominent peaks that correspond to these predicted vibrational modes. The A_g modes are associated with the stretching and bending vibrations of the Ti-O and Ni-O bonds, while the E_g modes are related to the rotational and translational motions of the TiO₆ and NiO₆ octahedra. researchgate.netscispace.com

The positions of the Raman peaks are sensitive to factors such as crystal size, strain, and doping. For instance, high-pressure Raman spectroscopy studies have shown that the Raman modes of NiTiO₃ shift to higher frequencies with increasing pressure, indicating a stiffening of the crystal lattice. researchgate.net Doping with other elements can lead to shifts in peak positions and changes in peak intensities, reflecting distortions in the crystal structure and the generation of oxygen vacancies. researchgate.net Theoretical calculations based on density functional theory (DFT) have been used to assign the experimentally observed Raman modes to specific atomic vibrations, further enhancing the understanding of the lattice dynamics of NiTiO₃. researchgate.net

Table 2: Experimentally Observed Raman Active Modes in NiTiO₃

Raman ModeWavenumber (cm⁻¹)AssignmentReference
E_g~195Lattice vibration researchgate.net
E_g~232Lattice vibration researchgate.net
A_g~250Ti-O bend researchgate.net
E_g~295Lattice vibration researchgate.net
A_g~350O-Ti-O bend researchgate.net
E_g~398Lattice vibration researchgate.net
A_g~469Ni-O stretch researchgate.net
E_g~488Lattice vibration researchgate.net
A_g~620Ti-O stretch researchgate.net
A_g~716Ti-O stretch researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding in NiTiO₃

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the chemical bonds present in NiTiO₃ by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds. researchgate.netresearchgate.netazom.com The FT-IR spectrum of NiTiO₃ is characterized by distinct absorption bands that are primarily associated with the stretching and bending vibrations of the metal-oxygen bonds within the crystal lattice.

The main absorption bands in the FT-IR spectrum of NiTiO₃ are typically observed in the region below 1000 cm⁻¹. mdpi.comresearchgate.net Specifically, bands around 451 cm⁻¹ are attributed to the Ti-O-Ni stretching vibration, while bands at approximately 551 cm⁻¹ and 655 cm⁻¹ are assigned to the Ni-O and Ti-O stretching modes, respectively. mdpi.com A band around 731 cm⁻¹ is associated with the O-Ti-O bending vibration. mdpi.com The presence of these characteristic bands confirms the formation of the NiTiO₃ ilmenite structure.

FT-IR spectroscopy can also reveal the presence of other functional groups or impurities. For example, a broad absorption band often observed around 3400 cm⁻¹ and a sharper peak near 1630 cm⁻¹ are typically due to the stretching and bending vibrations of adsorbed water molecules and hydroxyl groups (O-H) on the surface of the material. researchgate.net The positions and intensities of the metal-oxygen vibrational bands can be influenced by factors such as particle size, morphology, and the presence of dopants, providing further information about the structural integrity of the synthesized material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical States, and Valence Bands of NiTiO₃

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a material's surface. researchgate.netthermofisher.com For NiTiO₃, XPS is used to confirm the presence of Ni, Ti, and O and to determine their respective oxidation states. researchgate.netresearchgate.net

The high-resolution XPS spectrum of the Ni 2p region typically shows two main peaks corresponding to Ni 2p₃/₂ and Ni 2p₁/₂, along with satellite peaks. The binding energy of the Ni 2p₃/₂ peak, typically found around 853-855 eV, is characteristic of the Ni²⁺ oxidation state in the ilmenite structure. researchgate.netjhu.edu

The Ti 2p spectrum exhibits two distinct peaks for Ti 2p₃/₂ and Ti 2p₁/₂. The binding energy of the Ti 2p₃/₂ peak, located at approximately 455-458 eV, confirms the presence of titanium in the Ti⁴⁺ oxidation state. researchgate.net The O 1s spectrum can often be deconvoluted into multiple peaks, with the main peak at around 529-530 eV corresponding to the lattice oxygen in the Ni-O and Ti-O bonds. Other peaks at higher binding energies may indicate the presence of surface hydroxyl groups or oxygen vacancies. researchgate.net

Valence band XPS can also provide insights into the electronic structure of NiTiO₃, revealing the contributions of Ni 3d, Ti 3d, and O 2p orbitals to the valence band. researchgate.net

Table 3: Typical XPS Binding Energies for NiTiO₃

ElementCore LevelBinding Energy (eV)Inferred Chemical StateReference
Nickel Ni 2p₃/₂~853 - 855Ni²⁺ researchgate.netjhu.edu
Ni 2p₁/₂~871 - 873Ni²⁺ researchgate.net
Titanium Ti 2p₃/₂~455 - 458Ti⁴⁺ researchgate.net
Ti 2p₁/₂~461 - 464Ti⁴⁺ researchgate.net
Oxygen O 1s~529 - 530Lattice Oxygen (O²⁻) researchgate.net

Electron Paramagnetic Resonance (EPR) for Spin Dynamics in NiTiO₃

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons. youtube.com In the context of NiTiO₃, EPR can provide valuable information about the local environment of paramagnetic species, such as Ni²⁺ ions, and can be used to investigate spin dynamics and magnetic interactions within the material. researchgate.netmdpi.comarxiv.org

The EPR spectrum of NiTiO₃ arises from the transitions between the spin energy levels of the Ni²⁺ ions (with a 3d⁸ electron configuration) when the material is placed in a magnetic field. researchgate.net The shape, intensity, and g-factor of the EPR signal are sensitive to the local symmetry of the Ni²⁺ sites, as well as to spin-spin and spin-lattice relaxation processes. researchgate.netethz.ch

Studies on NiTiO₃ have utilized EPR to probe the magnetic ordering and the nature of magnetic interactions. researchgate.net For instance, the temperature dependence of the EPR signal can reveal the transition from a paramagnetic state at high temperatures to an antiferromagnetically ordered state at low temperatures. Furthermore, EPR can be used to detect and characterize defects that possess unpaired electrons, such as oxygen vacancies, which can play a significant role in the material's catalytic and electronic properties. The introduction of dopants can also alter the EPR spectrum, providing insights into how the dopant ions are incorporated into the NiTiO₃ lattice and how they influence the local magnetic environment. researchgate.net

Quantum Confinement Effects in NiTiO₃ Nanostructures

When the size of NiTiO₃ is reduced to the nanometer scale, quantum confinement effects can become significant, leading to changes in its electronic and optical properties. researchgate.netinflibnet.ac.ininflibnet.ac.in Quantum confinement occurs when the dimensions of the material are comparable to or smaller than the de Broglie wavelength of the charge carriers (electrons and holes). inflibnet.ac.inresearchgate.net

This spatial confinement leads to the quantization of energy levels, meaning that the continuous energy bands found in the bulk material are replaced by discrete energy levels. inflibnet.ac.inyoutube.com A primary consequence of quantum confinement is an increase in the effective band gap of the material. inflibnet.ac.in This widening of the band gap results in a blue shift in the optical absorption and emission spectra, meaning that the nanostructured material absorbs and emits light at shorter wavelengths (higher energies) compared to its bulk counterpart. inflibnet.ac.in

Theoretical studies based on quantum chemistry calculations have been performed on (NiTiO₃)n nanoclusters to investigate the influence of size on their electronic properties. researchgate.net These calculations have shown that as the cluster size is reduced, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap increases, which is a direct manifestation of the quantum confinement effect. researchgate.net This size-dependent tunability of the band gap opens up possibilities for tailoring the optical and photocatalytic properties of NiTiO₃ for specific applications by controlling the particle size of its nanostructures. researchgate.netresearchgate.net

Magnetic and Magnetoelectric Phenomena in Nitio3

Antiferromagnetic Ordering and Néel Temperature (TN) in NiTiO3

Nickel titanium oxide undergoes a transition to an antiferromagnetically ordered state at a specific critical temperature known as the Néel temperature (TN). researchgate.net Below this temperature, the magnetic moments of the Ni2+ ions align in an antiparallel fashion, leading to a net zero magnetization in the absence of an external magnetic field.

Experimental studies have consistently determined the Néel temperature for NiTiO3 to be approximately 22 K to 22.5 K. researchgate.netornl.govornl.gov This transition is marked by distinct anomalies in various physical properties, including magnetic susceptibility and specific heat. aps.org The antiferromagnetic ordering is a key characteristic that underpins many of the other magnetic and magnetoelectric phenomena observed in this material. It is worth noting that while bulk NiO has a much higher Néel temperature of around 525 K, the specific crystal structure and interactions in NiTiO3 lead to its significantly lower transition temperature. nih.govrug.nl

Magnetic Structure Determination of NiTiO3 (Honeycomb Lattice, AFM Stacking, FM In-Plane)

The magnetic structure of NiTiO3 is characterized by a unique arrangement of the magnetic Ni2+ ions. These ions form a honeycomb lattice within the a-b plane of the crystal structure. researchgate.netresearchgate.net

Key features of the magnetic structure include:

Honeycomb Lattice: The Ni2+ ions, which carry the magnetic moments (S=1), are arranged in a honeycomb pattern. researchgate.netresearchgate.net

Ferromagnetic In-Plane Ordering: Within each honeycomb layer (the a-b plane), the magnetic spins are ferromagnetically aligned, meaning they point in the same direction. arxiv.orgjps.jpresearchgate.net

Antiferromagnetic Stacking: These ferromagnetically ordered layers are then stacked antiferromagnetically along the c-axis. This means that the direction of magnetization in adjacent layers is opposite. researchgate.netarxiv.orgjps.jp

Table 1: Magnetic Structure of NiTiO3

FeatureDescriptionSupporting Evidence
Ionic ArrangementNi2+ ions form a honeycomb lattice.Neutron Diffraction, Crystal Structure Analysis researchgate.netresearchgate.net
In-Plane OrderingFerromagnetic (spins aligned in the same direction within the honeycomb layers).Inelastic Neutron Scattering, Linear Spin Wave Theory Modeling arxiv.orgjps.jpresearchgate.net
Inter-Plane StackingAntiferromagnetic (spin direction alternates between adjacent layers along the c-axis).Neutron Diffraction, Inelastic Neutron Scattering researchgate.netarxiv.orgjps.jp

Spin Hamiltonian and Exchange Interactions in NiTiO3

The magnetic behavior of NiTiO3 can be described by a spin Hamiltonian, which mathematically formulates the various energy contributions that govern the orientation of the electron spins. This Hamiltonian includes terms for the exchange interactions between neighboring magnetic ions.

The exchange interactions are the dominant forces determining the magnetic ground state. In NiTiO3, these interactions are complex and arise from the specific arrangement of Ni and Ti ions and the mediating oxygen ions. The primary exchange pathways involve Ni-O-Ni bonds. aps.org The nature of these interactions, whether ferromagnetic (favoring parallel spin alignment) or antiferromagnetic (favoring antiparallel alignment), depends on factors like the bond angle and distance. aps.orgnih.gov

Spin Wave Excitations and Magnon Dynamics in NiTiO3

In a magnetically ordered material like NiTiO3, the collective oscillations of the ordered spins can propagate through the crystal lattice as waves. These quantized spin waves are known as magnons. The study of these excitations provides deep insights into the underlying magnetic interactions and the dynamic properties of the material.

Inelastic neutron scattering experiments on single-crystal NiTiO3 have been instrumental in probing these spin wave excitations. ornl.govornl.govarxiv.org Below the Néel temperature, well-defined spin wave excitations have been observed. ornl.govornl.gov The energy of these magnons can be measured and mapped out as a function of their momentum, resulting in a dispersion curve.

The observed neutron energy spectra have been successfully modeled using linear spin wave theory. ornl.govarxiv.orgjps.jp This theoretical framework, applied to a model of a ferromagnetic honeycomb lattice with antiferromagnetic interlayer coupling, accurately reproduces the experimental data. ornl.govarxiv.orgjps.jp This agreement confirms the fundamental magnetic structure and provides quantitative estimates of the exchange interaction strengths. The spin wave excitations have been observed with a band energy of around 3.7 meV. ornl.govornl.govarxiv.org

Dirac Magnons and Dirac Nodal Lines in NiTiO3

A particularly exciting discovery in the study of magnon dynamics in NiTiO3 is the presence of Dirac magnons. ornl.govarxiv.orgjps.jp Similar to the behavior of electrons in graphene, the magnon dispersion relation in NiTiO3 exhibits a linear crossing at the K point of the Brillouin zone. ornl.govarxiv.orgjps.jp This feature is a hallmark of Dirac-like particles, which in this case are magnons.

The presence of Dirac magnons is a consequence of the honeycomb lattice structure of the Ni2+ ions. ornl.govarxiv.org Further theoretical calculations based on the experimental findings suggest that these Dirac points may be part of a continuous line of degeneracies in momentum space, known as a Dirac nodal line. ornl.govornl.govarxiv.org The existence of these topological magnetic excitations places NiTiO3 in a class of materials with potential for novel spintronic applications.

Magnetodielectric Coupling and Magnetocapacitance in NiTiO3

NiTiO3 exhibits a significant coupling between its magnetic and dielectric properties, a phenomenon known as magnetodielectric coupling. researchgate.netescholarship.org This means that the application of a magnetic field can influence the material's dielectric constant, and conversely, an electric field could potentially affect its magnetic state.

Anomalies in the dielectric permittivity of NiTiO3 have been observed at the Néel temperature, coinciding with the onset of long-range antiferromagnetic order. researchgate.netaps.org Specifically, the dielectric permittivity shows an increase below TN. escholarship.org

Furthermore, the dielectric permittivity is dependent on the strength of an applied magnetic field, a property known as magnetocapacitance. researchgate.netescholarship.org This effect is most pronounced near the magnetic ordering temperature. researchgate.netescholarship.org The observed magnetodielectric coupling is thought to be driven by the same magnetic degrees of freedom that lead to the long-range magnetic order, mediated by structural changes. researchgate.netarxiv.org

Table 2: Magnetodielectric Properties of NiTiO3

PropertyObservationTemperature Regime
Dielectric AnomalyIncrease in dielectric permittivity. escholarship.orgBelow the Néel Temperature (TN ≈ 22.5 K) researchgate.netaps.org
MagnetocapacitanceDielectric permittivity is dependent on the applied magnetic field. researchgate.netescholarship.orgStrongest dependence observed near TN. researchgate.netescholarship.org

Magnetostriction and Magnetoelastic Coupling in NiTiO3

Magnetostriction is the phenomenon where a material changes its shape in response to a magnetic field. This effect is a manifestation of the underlying magnetoelastic coupling, which is the interaction between the material's magnetic state and its elastic properties (strain). magnetism.eu

In NiTiO3, significant magnetoelastic coupling is evident. arxiv.orgresearchgate.net The onset of long-range antiferromagnetic order at the Néel temperature is accompanied by a notable lattice distortion, indicating spontaneous magnetostriction. arxiv.org High-resolution dilatometry studies on single crystals have revealed pronounced length changes associated with the magnetic ordering and in response to applied magnetic fields. aps.orgresearchgate.net

The magnetostriction measurements have been shown to scale with magnetization measurements, confirming a strong coupling between the spins and the crystal lattice. arxiv.org This strong magnetoelastic coupling is considered to be the primary driver for the observed magnetodielectric effects, where the magnetic ordering induces a structural change, which in turn alters the dielectric properties. researchgate.netarxiv.org

Investigation of Weak Ferromagnetism in NiTiO3

Nickel titanium oxide (NiTiO3) in its common ilmenite (B1198559) structure (space group R-3) is primarily an antiferromagnetic material below its Néel temperature of approximately 22.5 K. arxiv.org However, theoretical and experimental studies have revealed the existence of weak ferromagnetism (WFM) in specific structural variants of NiTiO3. The emergence of this phenomenon is intrinsically linked to the material's crystal symmetry.

First-principles calculations have predicted that transition metal titanates, including NiTiO3, should exhibit weak ferromagnetism when crystallized in the acentric LiNbO3-type (LBO) structure, which has the space group R3c. aip.org This structure is polar and ferroelectric. The key mechanism enabling weak ferromagnetism in this R3c phase is the Dzyaloshinskii–Moriya (D–M) interaction. aip.org In a material with this polar structure, a staggered D–M interaction becomes active, which leads to a slight canting of the antiferromagnetically ordered spins. This spin canting results in a net, albeit small, magnetic moment, which is the definition of weak ferromagnetism. aip.org

Experimental validation for this prediction has been achieved in epitaxially grown thin films of NiTiO3. By using pulsed laser deposition, researchers have successfully synthesized NiTiO3 films that are isostructural with the acentric LiNbO3 (R3c) phase. aip.org Magnetometry measurements on these films demonstrated the onset of weak ferromagnetism at temperatures below 250 K. aip.org This coexistence of ferroelectricity (due to the polar R3c structure) and weak ferromagnetism makes NiTiO3 a potential multiferroic material. aip.org The ability to control this weak ferromagnetic state through an electric field is a significant area of interest for potential applications in spintronic devices. aip.org

It is important to distinguish this structurally induced weak ferromagnetism from magnetism that might arise from intrinsic defects such as atomic vacancies. While defects can induce WFM in some perovskite titanates, the ferromagnetism observed in R3c NiTiO3 is considered an intrinsic property of the specific crystal lattice symmetry. aip.orgnih.gov

Table 1: Magnetic and Structural Properties of NiTiO3 Phases

PropertyIlmenite Phase (R-3)LiNbO3-type Phase (R3c)
Crystal SymmetryCentrosymmetricAcentric (Polar)
Primary Magnetic OrderAntiferromagnetic arxiv.orgAntiferromagnetic with Spin Canting aip.org
Weak Ferromagnetism (WFM)AbsentPresent (below ~250 K) aip.org
Origin of WFMN/ADzyaloshinskii–Moriya Interaction aip.org
FerroelectricityNoYes aip.orgnih.gov

Ferroaxial Order in NiTiO3

Beyond conventional ferroic orders like ferromagnetism and ferroelectricity, NiTiO3 has been identified as a model material for studying a more subtle form of ordering known as ferroaxial order. aps.orgresearchgate.net This order is characterized by a spontaneous, uniform rotational distortion in the crystal structure, which preserves both time-reversal and space-inversion symmetries. aps.org The order parameter for this transition is the ferroaxial moment, which represents a vortex-like arrangement of electric dipoles. aps.org

In NiTiO3, a structural phase transition that occurs at a high temperature (T_c ≈ 1560 K) is classified as a ferroaxial transition. researchgate.netnih.gov

High-Temperature Phase (>1560 K): Above the transition temperature, NiTiO3 possesses the corundum structure with the space group R-3c. In this phase, the Ni²⁺ and Ti⁴⁺ cations are randomly distributed among the octahedral sites. nih.govnih.gov

Low-Temperature Phase (<1560 K): Upon cooling below 1560 K, the cations become ordered, with Ni²⁺ and Ti⁴⁺ layers alternating along the crystallographic c-axis. This ordering removes the c-glide plane of symmetry and lowers the space group to R-3, corresponding to the ilmenite structure. nih.govnih.gov

This transition is considered an "order-disorder" type ferroaxial transition. researchgate.net The ordering of the cations breaks a rotational symmetry, leading to the emergence of two distinct domain states, designated A+ and A−. researchgate.net These domains correspond to the two possible stacking sequences of the cations along the c-axis (e.g., Ni-Ti-Ni-Ti or Ti-Ni-Ti-Ni). aps.org

Observing these ferroaxial domains is challenging because the order parameter does not couple directly to standard probes like electric or magnetic fields. However, researchers have successfully visualized the domains using advanced optical and electron microscopy techniques. researchgate.net

Electrogyration (EG): One successful method involves the linear electrogyration effect, where an applied electric field induces optical rotation in the material. The sign of this rotation is dependent on the ferroaxial domain state (A+ or A−), allowing for spatial mapping of the domains with micrometer resolution. researchgate.netnih.gov

STEM-CBED: On the nanoscale, a combination of scanning transmission electron microscopy and convergent-beam electron diffraction (STEM-CBED) has been used to confirm the domain structures. researchgate.netnih.gov These techniques can detect the subtle crystallographic differences between the A+ and A− domains.

Raman Optical Activity (ROA): More recently, it was demonstrated that Raman optical activity—the differential Raman scattering of left- and right-circularly polarized light—can serve as a powerful, non-contact probe of ferroaxial order in NiTiO3. arxiv.org A significant ROA signal was observed and found to correlate with the ferroaxial domain structure. arxiv.org

The study of ferroaxial order in NiTiO3 provides fundamental insights into new states of matter and their associated physical phenomena. researchgate.net

Table 2: Characteristics of the Ferroaxial Transition in NiTiO3

FeatureDescriptionReference
Transition Temperature (T_c)Approximately 1560 K researchgate.netnih.gov
High-Temperature Phase (>T_c)Corundum Structure (R-3c), Cation-disordered nih.govnih.gov
Low-Temperature Phase (Ilmenite Structure (R-3), Cation-ordered nih.govnih.gov
Transition TypeOrder-disorder, Ferroaxial researchgate.net
Domain TypesTwo states (A+ and A−) corresponding to opposite rotational distortions researchgate.net
Domain Visualization TechniquesElectrogyration (EG), STEM-CBED, Raman Optical Activity (ROA) researchgate.netnih.govarxiv.org

Dielectric Properties and Electrical Conduction Mechanisms of Nitio3

Dielectric Permittivity and its Temperature Dependence in NiTiO3

The dielectric permittivity, or relative dielectric constant, of a material quantifies its ability to store electrical energy in an electric field. In NiTiO3, the dielectric constant and its behavior with temperature are influenced by several factors. Generally, the dielectric constant in ionic compounds is affected by three main phenomena as temperature changes: a decrease in the number of polarizable particles per unit volume due to thermal expansion, an increase in macroscopic polarizability because of this volume expansion, and the intrinsic temperature dependence of the polarizability at a constant volume. aps.org

In many titanate ceramics, the dielectric constant shows a strong dependence on both temperature and frequency. researchgate.netoaepublish.com For instance, a sharp increase in the dielectric constant at lower frequencies as temperature rises is often observed, which is indicative of interfacial polarization, also known as Maxwell-Wagner polarization. researchgate.net This type of polarization arises in electrically heterogeneous materials, such as polycrystalline ceramics like NiTiO3, which consist of semiconducting grains and more insulating grain boundaries. researchgate.netias.ac.in

Frequency Dependence of Electrical Modulus and Impedance in NiTiO3 Ceramics

Impedance spectroscopy is a powerful technique used to analyze the electrical properties of polycrystalline materials by separating the contributions of grains, grain boundaries, and electrode interfaces. ias.ac.in The complex impedance (Z) and complex electrical modulus (M) formalisms are complementary, where impedance spectra tend to emphasize elements with the largest resistance, while modulus spectra highlight those with the smallest capacitance.

Impedance (Z)* The impedance of NiTiO3 ceramics varies significantly with frequency and temperature. The real part of the impedance (Z′) typically remains high at low frequencies and decreases as frequency and temperature increase. This decrease signifies a negative temperature coefficient of resistance, a characteristic feature of semiconducting materials. The imaginary part of the impedance (Z′′) versus frequency often shows relaxation peaks. The broadening of these peaks suggests a spread of relaxation times within the material. powderpro.se In many ceramics, two distinct relaxation phenomena can be observed: one at lower frequencies associated with space charge relaxation at grain boundaries and another at higher frequencies attributed to relaxation processes within the grains, such as those involving oxygen vacancies. powderpro.se

Electrical Modulus (M)* The electrical modulus formalism is particularly useful for analyzing relaxation phenomena and suppressing electrode polarization effects. The real part of the modulus (M′) is typically very low, approaching zero at low frequencies, and increases to a constant value at higher frequencies. researchgate.net The imaginary part of the modulus (M′′) as a function of frequency displays relaxation peaks. The frequency at which these peaks occur (relaxation frequency) shifts to higher values as the temperature increases, indicating a thermally activated relaxation process where charge carriers have sufficient energy to overcome potential barriers and move over long distances. powderpro.se The shape of these modulus peaks provides information on the nature of the relaxation.

ParameterDependence on FrequencyDependence on TemperatureAssociated Phenomenon
Real Impedance (Z')Decreases with increasing frequencyDecreases with increasing temperatureNegative Temperature Coefficient of Resistance (NTCR)
Real Modulus (M')Increases from near-zero to a constant value with increasing frequencyDispersion shifts to higher frequenciesHighlights bulk (grain) relaxation processes
Imaginary Modulus (M'')Shows a peak at a characteristic relaxation frequencyPeak shifts to higher frequenciesThermally activated dielectric relaxation

Non-Debye Relaxation Phenomena in NiTiO3

In an ideal dielectric, the relaxation process follows the Debye model, characterized by a single relaxation time. However, in most real materials, including NiTiO3 ceramics, the dielectric relaxation deviates from this ideal behavior and is described as non-Debye. researchgate.netscience.gov This deviation arises from the complex interactions between dipoles and the structural disorder present in the material, leading to a distribution of relaxation times rather than a single one. uc.eduresearchgate.net

The presence of non-Debye relaxation in NiTiO3 is confirmed by several experimental observations:

Asymmetric Impedance Plots: The complex impedance plots (Nyquist plots) for NiTiO3 often show depressed or asymmetric semicircles instead of perfect semicircles, which is a hallmark of non-Debye behavior. researchgate.net

Jonscher's Power Law: The AC conductivity's frequency dependence follows Jonscher's universal power law, which is characteristic of systems with non-Debye relaxation. researchgate.net

Broadened Modulus Peaks: The peaks in the imaginary part of the electric modulus (M'') are typically broadened, indicating a distribution of relaxation times. researchgate.net

This non-Debye behavior in NiTiO3 is attributed to the material's heterogeneous nature, comprising grains and grain boundaries, as well as the presence of charge carriers and defects that influence the relaxation dynamics. researchgate.netbohrium.com

Electrical Conductivity and Semiconducting Features of NiTiO3

Research has established that Nickel titanium oxide is an n-type semiconductor. researchgate.net Its electrical conductivity is dependent on both temperature and frequency.

The AC conductivity (σ_ac_) of NiTiO3 generally increases with increasing frequency. researchgate.net At lower frequencies, the conductivity is often constant, but it rises significantly in the higher frequency range (e.g., above 100 kHz). researchgate.net This behavior is described by Jonscher's power law:

σ_ac_ = σ_dc_ + Aω^n

where σ_dc_ is the DC conductivity, A is a temperature-dependent pre-exponential factor, ω is the angular frequency, and n is a frequency exponent. An n value greater than 1 suggests that the conduction mechanism involves localized hopping of charge carriers without them leaving their immediate neighborhood. researchgate.net

The DC conductivity's relationship with temperature follows the Arrhenius equation, which is characteristic of a semiconductor. researchgate.net This indicates that the conduction is a thermally activated process, where charge carriers are excited across an energy barrier. The activation energy calculated from this relationship provides insight into the energy required for the hopping of charge carriers. The semiconducting nature of NiTiO3 is further supported by its measured band gap, which has been reported to be around 2.18 eV to 3.00 eV. researchgate.netresearchgate.net

Conductance Parameters at Different Temperatures for NiTiO3 researchgate.net
Temperature (°C)Conductance (S)
4001.5 x 10-8
4252.5 x 10-8
4504.0 x 10-8
4756.5 x 10-8
5001.0 x 10-7

Photocatalytic Mechanisms and Applications of Nitio3

Fundamental Photocatalytic Processes in NiTiO₃ Systems

The photocatalytic activity of NiTiO₃ is governed by a series of fundamental steps that begin with light absorption and culminate in redox reactions on the catalyst's surface.

A primary challenge in NiTiO₃ photocatalysis is the high rate of electron-hole recombination, which reduces quantum efficiency. mdpi.com To mitigate this, various modification strategies are employed. Doping the NiTiO₃ lattice with other metals, such as cobalt or niobium, can introduce energy levels within the bandgap that act as electron traps, facilitating charge separation and inhibiting recombination. mdpi.comulsan.ac.kr For instance, cobalt doping can introduce Co²⁺/Co³⁺ energy levels that synergistically interact with nickel and titanium, modulating the electronic structure to suppress recombination. mdpi.com Similarly, the incorporation of Nb into the NiTiO₃ lattice can induce Ti³⁺ sites and oxygen vacancies, which lead to a suppression of the recombination process as observed by decreased photoluminescence emission intensities. ulsan.ac.kr The formation of heterojunctions with other semiconductors is another highly effective method to promote spatial separation of charge carriers and thus suppress recombination. mdpi.commdpi.com

To elucidate the specific mechanisms of photocatalysis in NiTiO₃ systems, researchers use advanced techniques like radical quenching experiments and transient photocurrent measurements. Radical trapping experiments are performed to identify the primary reactive species responsible for the degradation of pollutants. For instance, in studies of NiO/NiTiO₃ composites, experiments have shown that both superoxide (B77818) radicals (O₂⁻) and photogenerated holes (h⁺) are key players in the photocatalytic process. mdpi.com Similarly, for NiTiO₃-BiOBr heterojunctions, free radical capture tests were used to deduce the photodegradation mechanism. mdpi.comnih.gov

Transient photocurrent response is a powerful tool to evaluate the efficiency of charge separation and transfer. A higher photocurrent intensity generally indicates more efficient separation and transportation of photogenerated carriers and a lower recombination rate. mdpi.comnih.gov Studies on various NiTiO₃-based heterojunctions, including Bi₂O₂S/NiTiO₃ and Co-doped NiTiO₃, have demonstrated enhanced photocurrent responses compared to pure NiTiO₃, confirming that these modifications lead to improved charge separation. mdpi.comnih.gov

Heterojunction Engineering for Enhanced Photocatalytic Activity of NiTiO₃

Constructing heterojunctions by combining NiTiO₃ with other semiconductors is one of the most effective strategies to enhance its photocatalytic performance. mdpi.com This approach improves charge separation, broadens the light absorption range, and can preserve the strong redox potential of the charge carriers. mdpi.comosti.gov

Depending on the band alignment of the constituent semiconductors, different types of heterojunctions can be formed, with Type-II and Z-scheme being the most common for enhancing photocatalysis. nitrkl.ac.inrsc.org

NiO/NiTiO₃: This composite forms a p-n heterojunction between the p-type NiO and the n-type NiTiO₃. mdpi.com The local electric field created at the interface facilitates the movement of photogenerated electrons to the NiTiO₃ conduction band and holes to the NiO valence band. mdpi.com This effective separation of charge carriers suppresses recombination and significantly improves the photocatalytic degradation rate compared to pure NiTiO₃. mdpi.com

NiTiO₃-BiOBr: This system forms a porous, rod-like Type-II heterojunction. nih.govresearchgate.net The staggered band alignment promotes the transfer of photogenerated electrons from the CB of NiTiO₃ to the CB of BiOBr, while holes move from the VB of BiOBr to the VB of NiTiO₃. This spatial separation of charge carriers across the large interfacial area significantly enhances visible-light absorption and photocatalytic efficiency for degrading pollutants like Rhodamine B and tetracycline (B611298). mdpi.comnih.govresearchgate.net

NiTiO₃/TiO₂: Hetero-structural NiTiO₃/TiO₂ nanotubes have been shown to be highly efficient for photocatalytic hydrogen generation. repec.org The formation of the heterojunction between NiTiO₃ and TiO₂ enhances charge separation and transport, leading to a stable and significantly higher H₂ evolution rate compared to pure TiO₂ nanotubes. repec.orgacs.org

NiTiO₃/g-C₃N₄: This composite is often designed as a direct Z-scheme heterojunction. osti.govacs.org In this system, photogenerated electrons in the NiTiO₃ conduction band combine with holes in the g-C₃N₄ valence band. osti.gov This leaves electrons with strong reduction potential in the g-C₃N₄ conduction band and holes with high oxidation potential in the NiTiO₃ valence band. osti.gov This Z-scheme mechanism not only separates the charge carriers effectively but also maintains their high redox power, leading to enhanced photoelectrochemical and photocatalytic performances. osti.govacs.orgacs.org

CdS/NiTiO₃/CoS: In this ternary nanocomposite designed for hydrogen evolution, a CdS/NiTiO₃ heterojunction is formed. rsc.orgrsc.org The heterojunction suppresses the recombination of photogenerated charge carriers, which is demonstrated by photoluminescence studies. rsc.orgrsc.org The introduction of NiTiO₃ extends the light absorption of the composite into the near-infrared region, while CoS acts as a cocatalyst, further enhancing the photocatalytic activity. rsc.org

Bi₂O₂S/NiTiO₃: This combination forms a Z-scheme heterojunction, confirmed by the presence of an S–O bond at the interface. nih.govacs.org The Z-scheme arrangement leads to better light absorption, more effective charge separation, and a suppressed rate of electron-hole recombination compared to the pristine materials. nih.govacs.orgacs.org The internal electric field at the junction serves as a driving force for this enhanced charge separation, resulting in superior photoelectrocatalytic performance for the degradation of pollutants like sulfamethoxazole. nih.govacs.orgresearchgate.net

Research Findings on NiTiO₃-Based Heterojunctions

Heterojunction Type Application Key Finding Reference(s)
NiO/NiTiO₃ p-n Rhodamine B Degradation Degraded 92.9% of Rhodamine B in 60 mins due to efficient charge carrier separation. mdpi.com
NiTiO₃-BiOBr Type-II Rhodamine B & Tetracycline Degradation Degradation rate for RhB was 6.61 times that of pure NiTiO₃. mdpi.comnih.gov
NiTiO₃/TiO₂ Heterojunction Hydrogen Generation H₂ evolution rate (~680 μmol g⁻¹ h⁻¹) was 15 times higher than pure TiO₂ nanotubes. repec.org
NiTiO₃/g-C₃N₄ Z-Scheme Photoelectrochemical (PEC) & Photocatalytic (PC) Activity Photoconversion efficiency was 4.4 times larger than pure NiTiO₃. osti.govacs.org
CdS/NiTiO₃/CoS Heterojunction Hydrogen Evolution H₂ evolution was 22-fold that of pure CdS over 5 hours. rsc.orgrsc.org

| Bi₂O₂S/NiTiO₃ | Z-Scheme | Sulfamethoxazole Degradation | Achieved 80% degradation efficiency, attributed to enhanced charge separation. | nih.govacs.orgacs.org |

Interfacial Charge Transfer and Energy Band Alignment in NiTiO3 Heterojunctions

The formation of heterojunctions with other semiconductor materials is a key strategy to enhance the photocatalytic efficiency of nickel titanate (NiTiO3). This approach primarily aims to improve charge separation and extend the light absorption range. When NiTiO3 is coupled with another semiconductor, the alignment of their energy bands at the interface dictates the transfer of photogenerated charge carriers—electrons and holes.

A common and effective configuration is the type-II heterojunction. In this arrangement, the conduction band (CB) and valence band (VB) of NiTiO3 are either both higher or both lower than those of the partner semiconductor. This staggered alignment creates a potential gradient at the interface that facilitates the spatial separation of electrons and holes. For instance, in a NiTiO3/TiO2 heterojunction, the conduction band of TiO2 is slightly lower than that of NiTiO3, promoting the transfer of electrons from NiTiO3 to TiO2. researchgate.net This leaves the holes to accumulate in the valence band of NiTiO3. researchgate.net This separation of charges significantly reduces their recombination rate, thereby increasing their availability for photocatalytic reactions. researchgate.net The formation of a p-n heterojunction, such as between p-type NiO and n-type NiTiO3, can also enhance charge separation due to the built-in electric field at the interface. researchgate.netrsc.org

The creation of a NiO–NiTiO3 heterojunction results in a characteristic bandgap of 1.27 eV, which is lower than the individual components, thereby facilitating charge transfer. researchgate.net Similarly, coupling NiTiO3 with graphitic carbon nitride (g-C3N4) can form a Z-scheme heterojunction. osti.gov In this system, the photogenerated electrons in the NiTiO3 conduction band recombine with the holes in the g-C3N4 valence band. This allows electrons with strong reduction potential to accumulate in the g-C3N4 conduction band and holes with strong oxidation potential to remain in the NiTiO3 valence band, preserving the high redox ability of the system. osti.gov The band gap values for pure NiTiO3 and g-C3N4 are reported to be approximately 2.22 eV and 2.7 eV, respectively. osti.gov

The interaction at the interface, sometimes involving the formation of chemical bonds like Ti-N linkages in Co-doped NiTiO3/g-C3N4 composites, further enhances charge separation efficiency. mdpi.com The quenching of photoluminescence (PL) intensity in heterostructures like NiTiO3/TiO2 is a strong indicator of enhanced charge carrier separation. researchgate.net

Doping Strategies for Modulating NiTiO3 Photocatalytic Performance

Transition Metal Doping (e.g., Cobalt, Manganese) and Electronic Structure Modification in NiTiO3

Doping NiTiO3 with transition metals is a widely employed strategy to modify its electronic structure and enhance its photocatalytic activity. The introduction of dopant ions into the NiTiO3 lattice can create new energy levels within the bandgap, alter the bandgap energy, and improve charge separation. mdpi.com

Cobalt (Co) Doping: The substitution of Ni2+ sites with Co2+ ions in the NiTiO3 lattice has been shown to significantly improve photocatalytic performance. mdpi.commdpi.com The ionic radius of Co2+ is similar to that of Ni2+, allowing for the formation of a solid solution, CoxNi1-xTiO3, while maintaining the ilmenite (B1198559) structure. ulsan.ac.kr This doping strategy leads to several beneficial modifications:

Electronic Structure Modification: Cobalt doping introduces Co2+/Co3+ energy levels within the NiTiO3 bandgap. mdpi.com These levels can act as electron traps, facilitating the separation of photogenerated electron-hole pairs and suppressing their recombination. mdpi.com DFT calculations suggest that Co dopants can lower the Gibbs free energy of hydrogen adsorption, thereby promoting hydrogen generation. mdpi.com

Enhanced Light Absorption: The introduction of hybridized Co 3d and O 2p energy levels creates intermediate bands in the bandgap of NiTiO3, enabling visible-light absorption. mdpi.com This is often observed as a red-shift in the absorption edge and a decrease in the bandgap energy. For instance, cobalt doping has been shown to decrease the bandgap energy of NiTiO3 from 2.24 eV to 2.16 eV with up to 5% doping. mdpi.com

Improved Charge Carrier Dynamics: The narrowed bandgap can also improve conductivity and charge carrier mobility. mdpi.com The reduction in photoluminescence (PL) intensity at higher cobalt concentrations is a direct indicator of suppressed electron-hole recombination. mdpi.com

Manganese (Mn) Doping: Similar to cobalt, manganese doping can also enhance the photocatalytic properties of NiTiO3. Mn-doped SrTiO3 has been shown to possess intense absorption bands in the visible light region. elsevierpure.com This is attributed to the creation of discontinuous energy levels by the dopants within the host material's band structure, allowing for excitation by lower-energy photons. elsevierpure.com

The table below summarizes the effect of cobalt doping on the properties of NiTiO3.

DopantDopant ConcentrationEffect on BandgapImpact on Photocatalytic ActivityReference
Cobalt (Co)1%-Slightly lower H2 evolution rate than pure NiTiO3. mdpi.com
Cobalt (Co)5%Decreased from 2.24 eV to 2.16 eV.Enhanced UV light absorption. mdpi.com
Cobalt (Co)10%-Highest H2 evolution rate (940 μmol∙g−1·h−1), a 60.4% increase compared to pure NiTiO3. mdpi.com

Noble Metal Doping (e.g., Silver) and Surface Plasmon Resonance Effects in NiTiO3

Doping NiTiO3 with noble metals like silver (Ag) can significantly enhance its photocatalytic activity, primarily through the phenomenon of surface plasmon resonance (SPR). When noble metal nanoparticles are deposited on the surface of a semiconductor, the collective oscillations of their conduction electrons can be excited by visible light of a specific wavelength.

This excitation leads to several effects that boost photocatalysis:

Enhanced Light Absorption: The SPR effect leads to strong absorption of light in the visible region, which is then transferred to the NiTiO3, generating more electron-hole pairs.

Improved Charge Separation: The strong localized electromagnetic field generated by the SPR can promote the separation of photogenerated charge carriers in the NiTiO3. The noble metal nanoparticles can also act as electron sinks, trapping the photogenerated electrons from the conduction band of NiTiO3, thereby preventing their recombination with holes.

While specific studies on silver-doped NiTiO3 are not extensively detailed in the provided context, the principles of noble metal doping are well-established. For instance, in other titanate systems like SrTiO3, doping with noble metals such as rhodium (Rh) and iridium (Ir) has been shown to create discontinuous energy levels that allow for visible light absorption and enhance photocatalytic hydrogen production. elsevierpure.com

Non-Metal Doping (e.g., Nitrogen) and its Impact on Visible Light Activity of NiTiO3

Doping NiTiO3 with non-metal elements, particularly nitrogen, is an effective and economical strategy to enhance its photocatalytic activity under visible light. rsc.org The introduction of nitrogen into the NiTiO3 lattice modifies its electronic and optical properties, making it more responsive to the visible portion of the solar spectrum. rsc.orgresearchgate.net

The primary mechanisms behind the enhanced visible light activity of nitrogen-doped NiTiO3 (N-NiTiO3) are:

Band Gap Narrowing: Nitrogen doping can introduce N 2p energy levels just above the valence band of NiTiO3, which is primarily composed of O 2p orbitals. researchgate.net This mixing of N 2p and O 2p orbitals effectively narrows the bandgap, allowing for the absorption of lower-energy visible light photons to generate electron-hole pairs. rsc.orgresearchgate.net Studies have shown a reduction in the optical band gap of NiTiO3 films from 2.50 eV to 2.43 eV upon nitrogen doping. rsc.org

Creation of Defect States: Nitrogen doping can also lead to the formation of oxygen vacancies and associated Ti³⁺ species. researchgate.net While these defects can contribute to visible light absorption, they can also act as recombination centers for photogenerated charge carriers, potentially reducing photocatalytic efficiency if not properly controlled. researchgate.net

The effectiveness of nitrogen doping is evident in the enhanced photocatalytic degradation of organic pollutants like methylene (B1212753) blue under visible light irradiation by N-NiTiO3 thin films. rsc.org The introduction of nitrogen can also influence the material's morphology, as seen in the modification of surface roughness in N-NiTiO3 films. rsc.org

The table below shows the impact of nitrogen doping on the bandgap of NiTiO3 thin films.

DopantTi Target PowerUndoped Bandgap (eV)Doped Bandgap (eV)Reference
Nitrogen250 W2.502.43 rsc.org

Specific Photocatalytic Reactions Mediated by NiTiO3

Hydrogen Production via Water Splitting using NiTiO3-based Photocatalysts

Nickel titanate (NiTiO3) and its composites have emerged as promising photocatalysts for hydrogen (H2) production from water splitting under light irradiation. mdpi.commdpi.com The process involves the generation of electron-hole pairs in the semiconductor upon absorbing photons with energy greater than its bandgap. mdpi.com The photogenerated electrons in the conduction band then reduce protons (H+) to hydrogen gas, while the holes in the valence band oxidize a sacrificial agent, such as methanol (B129727), which is often used in experimental setups. mdpi.com

Pure NiTiO3 exhibits a baseline photocatalytic activity for H2 evolution. mdpi.com However, its efficiency is often limited by the rapid recombination of electron-hole pairs. mdpi.com To overcome this limitation, various strategies are employed, including doping and forming heterojunctions.

Doping Strategies for Enhanced H2 Production:

Transition Metal Doping: Doping NiTiO3 with transition metals like cobalt has proven to be highly effective. Cobalt incorporation modifies the electronic structure, suppresses electron-hole recombination, and creates more active catalytic sites on the surface. mdpi.com For example, a 10% cobalt-doped NiTiO3 (NiTiO3-10%Co) photocatalyst demonstrated a hydrogen evolution rate of 940 μmol·g⁻¹·h⁻¹, which is a significant 60.4% increase compared to pure NiTiO3. mdpi.com

Heterojunctions for Enhanced H2 Production:

NiTiO3/TiO2 Heterostructures: Creating porous NiTiO3/TiO2 heterostructures can lead to exceptionally high photocatalytic activity. These structures have demonstrated hydrogen production rates as high as 11.5 mmol h⁻¹ g⁻¹. rsc.org The enhanced performance is attributed to the efficient charge separation at the NiTiO3/TiO2 interface. researchgate.netresearchgate.net

NiO-NiTiO3 Heterojunctions: An all-oxide p-n heterojunction of NiO-NiTiO3 has been shown to be a stable and efficient photocatalyst, yielding a hydrogen production of 5.04 mmol g⁻¹ over three hours (1.68 mmol g⁻¹ h⁻¹). researchgate.net

NiTiO3/g-C3N4 Composites: Combining NiTiO3 with graphitic carbon nitride (g-C3N4) is another effective approach. These composites show enhanced photocatalytic activity for H2 production compared to the individual components. mdpi.com

The table below presents a comparison of hydrogen evolution rates for different NiTiO3-based photocatalysts.

PhotocatalystHydrogen Evolution RateSacrificial AgentLight SourceReference
Pure NiTiO3586 μmol·g⁻¹·h⁻¹MethanolUV light mdpi.com
NiTiO3-1%Co510 μmol·g⁻¹·h⁻¹MethanolUV light mdpi.com
NiTiO3-10%Co940 μmol·g⁻¹·h⁻¹MethanolUV light mdpi.com
NiO-NiTiO3 thin-film1.68 mmol g⁻¹ h⁻¹Not specifiedNot specified researchgate.net
Porous NiTiO3/TiO2up to 11.5 mmol h⁻¹ g⁻¹EthanolNot specified rsc.org

Mechanistic Studies of Organic Pollutant Degradation by NiTiO3 (e.g., Dyes, Antibiotics)

Nickel titanate (NiTiO3) has garnered significant attention as a visible-light-activated photocatalyst for the degradation of persistent organic pollutants in water. mdpi.comresearchgate.net Its efficacy stems from its relatively narrow band gap, which allows it to absorb a larger portion of the solar spectrum compared to wide-bandgap semiconductors like titanium dioxide (TiO2). mdpi.comustb.edu.cn The photocatalytic degradation process hinges on the generation of electron-hole pairs upon light irradiation, which then initiate a series of redox reactions that break down complex organic molecules into simpler, less harmful substances.

The fundamental mechanism involves the excitation of an electron from the valence band (VB) to the conduction band (CB) of NiTiO3 when it absorbs photons with energy equal to or greater than its band gap. This leaves a positively charged hole in the VB. These charge carriers can then migrate to the photocatalyst's surface and participate in chemical reactions.

The primary reactive oxygen species (ROS) responsible for the degradation of organic pollutants are hydroxyl radicals (•OH) and superoxide radicals (•O2−). Photogenerated holes (h+) can directly oxidize organic molecules adsorbed on the NiTiO3 surface. Alternatively, these holes can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals. Simultaneously, electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals. These ROS then attack the organic pollutant molecules, leading to their fragmentation and eventual mineralization into carbon dioxide, water, and inorganic ions.

Studies have shown that the efficiency of this process is influenced by factors such as the crystalline structure of NiTiO3, its particle size, and the presence of co-catalysts or heterostructures. researchgate.netnih.gov For instance, the ilmenite crystal structure of NiTiO3 is considered favorable for photocatalytic activity. ustb.edu.cn

Degradation of Dyes:

The photocatalytic degradation of various dyes using NiTiO3 has been extensively investigated. Dyes like Rhodamine B (RhB) and Methylene Blue (MB) are common models for studying photocatalytic efficiency.

For Rhodamine B , the degradation mechanism involves the attack of hydroxyl and superoxide radicals on the dye molecule. researchgate.netmdpi.com This leads to the cleavage of the chromophore structure, resulting in the decolorization of the solution. Further oxidation steps then break down the intermediate products into smaller organic acids and eventually to CO2 and H2O. The degradation rate can be influenced by the pH of the solution, with different optimal pH values reported depending on the specific catalyst formulation. scielo.brudg.mx

Similarly, for Methylene Blue , the degradation process is initiated by the adsorption of the dye onto the NiTiO3 surface, followed by attack from photogenerated ROS. researchgate.netyoutube.commdpi.com The breakdown of the sulfur-nitrogen conjugated system within the MB molecule is a key step in its degradation. mdpi.com

Degradation of Antibiotics:

The presence of antibiotics in water sources is a growing environmental concern. NiTiO3-based photocatalysts have shown promise in degrading antibiotics like tetracycline. The mechanism for tetracycline degradation involves both direct oxidation by holes and attack by superoxide and hydroxyl radicals. mdpi.comnih.gov The complex structure of tetracycline is broken down into smaller, less harmful intermediates, which are then further mineralized. mdpi.comnih.gov The efficiency of tetracycline degradation can be affected by the pH of the solution and the concentration of the antibiotic. mdpi.comnih.gov

To enhance the photocatalytic activity of NiTiO3, it is often combined with other materials to form heterojunctions. These heterostructures can improve charge separation and reduce the recombination of electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process. researchgate.netresearchgate.net

Research Findings on Organic Pollutant Degradation by NiTiO3:

PollutantCatalyst SystemKey FindingsReference
Rhodamine BNiTiO3/BiOCl0.75I0.25Enhanced degradation due to efficient charge separation at the heterojunction interface. researchgate.net
Rhodamine BPANI@NiTiO394% degradation under visible light in 180 minutes, attributed to reduced band gap and efficient charge transfer. researchgate.net
Humic AcidNiTiO3 (ilmenite)95.3% degradation under UV light; holes and hydroxyl radicals were the major reactive species. ustb.edu.cn
TetracyclineNiTiO3/bismuth molybdateHierarchical structure led to efficient photocatalytic removal of tetracycline hydrochloride. nih.gov
TetracyclineLa-Sr(Ti-Fe)O3/TiO299.1% degradation in 120 minutes, with holes and superoxide radicals as primary active species. mdpi.com

CO2 Reduction Facilitated by NiTiO3 Photocatalysts

The photocatalytic reduction of carbon dioxide (CO2) into valuable fuels, such as methane (B114726) (CH4) and methanol (CH3OH), represents a promising strategy for mitigating greenhouse gas emissions and addressing the energy crisis. researchgate.netmdpi.com Nickel titanate (NiTiO3) has emerged as a viable photocatalyst for this transformation due to its suitable band structure and ability to absorb visible light. mdpi.comresearchgate.net

The fundamental mechanism of CO2 photoreduction involves several key steps:

Light Absorption: The NiTiO3 photocatalyst absorbs photons with sufficient energy to generate electron-hole pairs. aaqr.org

Charge Separation and Migration: The photogenerated electrons and holes separate and migrate to the catalyst's surface. The efficiency of this step is crucial and is often a limiting factor due to the high rate of electron-hole recombination. mdpi.comaaqr.org

CO2 Adsorption and Activation: CO2 molecules adsorb onto the surface of the photocatalyst. The adsorbed CO2 molecule is then activated, often by bending, which facilitates the subsequent reduction steps. nih.govmdpi.com

Surface Redox Reactions:

Reduction: The photogenerated electrons in the conduction band reduce the adsorbed CO2 molecules. This multi-electron process can lead to the formation of various products, including carbon monoxide (CO), methane (CH4), and methanol (CH3OH). The specific product depends on the reaction conditions and the catalyst's properties. mdpi.comnih.gov The reduction of CO2 often involves the formation of intermediate species like the carboxyl radical (•COOH). nih.govmdpi.com

Oxidation: Simultaneously, the holes in the valence band oxidize a sacrificial electron donor, which is typically water (H2O) in this context. This reaction produces protons (H+) and oxygen (O2). The protons are essential for the hydrogenation of the reduced CO2 intermediates to form hydrocarbon fuels.

For example, creating a Z-scheme heterojunction between NiTiO3 and graphitic carbon nitride (g-C3N4) has been shown to significantly enhance photocatalytic activity. researchgate.net This configuration promotes the spatial separation of electrons and holes, preserving their strong redox abilities. researchgate.net Similarly, loading MoSe2 nanosheets onto NiTiO3 nanofibers has demonstrated improved CO production by enhancing light absorption and facilitating charge separation at the interface. researchgate.net

Research Findings on CO2 Reduction by NiTiO3 Photocatalysts:

Catalyst SystemProduct(s)Key FindingsReference
NiTiO3/g-C3N4 (Z-scheme)CH3OHAchieved a methanol yield of 13.74 μmol∙g⁻¹∙h⁻¹, which was 3.29 times higher than that of pure g-C3N4. The Z-scheme structure enhanced charge separation and maintained strong redox potential. researchgate.net
NiTiO3 NF/MoSe2COThe optimized heterostructure showed a 6.6-fold enhancement in CO production compared to pure NiTiO3 nanofibers. This was attributed to increased active sites, enhanced light absorption, and improved charge separation. researchgate.net

Gas Sensing Mechanisms and Applications of Nitio3

Fundamental Principles of Gas Sensing with NiTiO3 Materials

The gas sensing capability of Nickel titanium oxide is primarily based on its semiconductor properties and its interaction with gas molecules at the material's surface. jkcs.or.kr NiTiO3 has been identified as an n-type semiconductor, meaning its majority charge carriers are electrons. scienceasia.orgresearchgate.net The fundamental principle of its operation as a gas sensor relies on the change in its electrical conductivity when it comes into contact with different gases. jkcs.or.kr

A key process in the sensing mechanism is the adsorption of oxygen from the atmosphere onto the surface of the NiTiO3 material. scienceasia.orgmdpi.com This atmospheric oxygen captures electrons from the conduction band of the n-type NiTiO3. scienceasia.org This action forms a charge depletion layer, or space charge layer, near the surface of the sensor, which leads to an increase in the material's initial resistance. scienceasia.org

When the sensor is exposed to a reducing gas (like ammonia (B1221849), formaldehyde, or liquefied petroleum gas), the gas molecules react with the pre-adsorbed oxygen ions on the surface. scienceasia.orgmdpi.com This reaction releases the trapped electrons back into the conduction band of the NiTiO3. mdpi.com The increase in the concentration of charge carriers leads to a decrease in the width of the depletion layer and, consequently, a measurable decrease in the sensor's electrical resistance. mdpi.com Conversely, for oxidizing gases, the resistance would be expected to increase. ej-physics.org

The structure of the NiTiO3 material plays a crucial role in its sensing performance. It can exist in different phases, such as ilmenite (B1198559), perovskite, and amorphous. scienceasia.orgresearchgate.netmdpi.com

Ilmenite and Perovskite Structures: Crystalline forms like the ilmenite and perovskite structures are noted for their high catalytic activity. researchgate.netmdpi.com This catalytic nature can promote the redox reactions on the sensor surface, enhancing the sensing performance. mdpi.com For instance, NiTiO3 with a perovskite structure, when used to modify a Nickel oxide (NiO) sensor, significantly improved the response to xylene gas, an effect attributed to its catalytic ability. mdpi.com

Amorphous Structure: Amorphous NiTiO3 has also been shown to be effective for gas sensing. scienceasia.org The anisotropic nature of the amorphous phase can contribute to higher sensitivity and a faster response to various target gases. scienceasia.org

Nanostructures and Surface Area: The sensitivity of metal oxide sensors is directly proportional to the surface-area-to-volume ratio. jkcs.or.kr Materials with a larger specific surface area, such as those with nanostructures or increased porosity, provide more active sites for oxygen adsorption and subsequent gas interaction. mdpi.com This increased surface area facilitates the reaction between the target gas and the sensor material, leading to a more significant change in resistance and thus higher sensitivity. mdpi.com

Chemo-Resistive Gas Sensing Mechanisms of NiTiO3

The process can be broken down into the following steps:

Oxygen Adsorption: In an ambient air environment, oxygen molecules are adsorbed onto the surface of the n-type NiTiO3. These molecules trap free electrons from the material's conduction band to form various oxygen ion species (such as O₂⁻, O⁻, or O²⁻), depending on the operating temperature. This creates an electron depletion layer, increasing the sensor's baseline resistance. scienceasia.orgjkcs.or.kr

O₂ (gas) ↔ O₂ (adsorbed)

O₂ (adsorbed) + e⁻ → O₂⁻ (adsorbed)

Gas Interaction and Reaction: When a reducing gas is introduced, it interacts with the adsorbed oxygen ions on the NiTiO3 surface. scienceasia.orgmdpi.com This interaction involves a redox reaction where the reducing gas is oxidized. mdpi.com For example, when detecting ammonia (NH₃), the reaction might proceed as follows, releasing electrons back to the sensing material.

The effectiveness of this chemo-resistive mechanism is enhanced by several factors. The high catalytic activity of NiTiO3, particularly in its perovskite form, can lower the activation energy for the surface redox reactions, improving both sensitivity and response speed at a given operating temperature. mdpi.com Furthermore, creating composite materials, such as NiTiO3-NiO heterostructures, can improve performance by leveraging effects at the interface between the two materials, which can facilitate charge separation and transfer. mdpi.com

The table below summarizes the gas sensing performance of NiTiO3-based sensors for different target gases as reported in research findings.

Table 1: Gas Sensing Performance of NiTiO3-Based Materials

Sensor Material Target Gas Concentration (ppm) Operating Temperature (°C) Response Source
10% NiTiO₃-NiO Xylene 100 387 21 mdpi.com
Amorphous NiTiO₃ Ammonia (NH₃) 1000 Room Temperature ~1.4 (Response = ΔI/Iᵣ) scienceasia.org
Amorphous NiTiO₃ Phenol (C₆H₅OH) 1000 Room Temperature ~0.6 (Response = ΔI/Iᵣ) scienceasia.org
Amorphous NiTiO₃ Formaldehyde (HCHO) 1000 Room Temperature ~0.4 (Response = ΔI/Iᵣ) scienceasia.org

Note: The definition of "Response" can vary between studies. For the Amorphous NiTiO₃, response was defined as ΔI/Iᵣ = (Iᵣ - Iɢ)/Iᵣ, where Iᵣ and Iɢ are the currents in reference and target gas, respectively. scienceasia.org

Emerging Research Directions and Future Perspectives for Nitio3

Integration of NiTiO3 in Novel Multifunctional Devices

The unique electronic and structural characteristics of NiTiO3 make it a prime candidate for multifunctional devices that can perform several tasks simultaneously. This integration is a key area of current research, aiming to create efficient and compact systems for environmental and energy applications.

A notable example is the development of bifunctional NiTiO3 architectures. Researchers have successfully synthesized 3D hierarchical NiTiO3 nanoflowers that exhibit capabilities for both environmental remediation and energy storage. repec.org These nanoflowers, constructed from nanosheets, are effective in the visible-light photoreduction of carbon dioxide (CO2) into methane (B114726) (CH4) and also serve as high-performance anode materials for lithium-ion batteries. repec.org As a photocatalyst, the hierarchical structure demonstrates a significantly improved CO2 to CH4 conversion rate (25.8 μmol h−1 g−1) under visible light compared to bulk NiTiO3. repec.org In its role as a battery anode, it shows a high specific capacity of 400 mAh g−1 after 120 cycles with a high coulombic efficiency of 98%. repec.org

The versatility of NiTiO3 extends to its use in heterostructures for photocatalysis. One-dimensional NiTiO3 nanofibers have been combined with porous graphitic carbon nitride (gC3N4) sheets to create a novel heterogeneous photocatalyst. mdpi.com This composite material has demonstrated high efficiency in both the degradation of organic pollutants, such as methylene (B1212753) blue, and in hydrogen (H2) evolution. mdpi.com The synergy between the NiTiO3 nanofibers and the porous gC3N4 sheets enhances optical absorbance and promotes the efficient separation and movement of photogenerated charge carriers, leading to superior photocatalytic performance. mdpi.com

Beyond these examples, NiTiO3 is being explored for a range of other advanced applications, including high-k dielectrics, non-volatile memory devices, gas sensors, and spintronics, underscoring its potential as a multifunctional material. researchgate.netresearchgate.net

Device/SystemFunction 1Function 2Key Performance Metric
Hierarchical NiTiO3 Nanoflower repec.orgPhotocatalytic CO2 ReductionLi-ion Battery Anode25.8 μmol h−1 g−1 CH4 conversion; 400 mAh g−1 specific capacity
NiTiO3 NF / AAs-gC3N4 Heterostructure mdpi.comPollutant (Methylene Blue) DegradationPhotocatalytic H2 EvolutionRapid removal of MB and highest H2 yield for the optimal composition

Advanced Computational Approaches for Predicting NiTiO3 Properties

Computational modeling has become an indispensable tool for accelerating materials discovery and understanding structure-property relationships at the atomic level. For NiTiO3, first-principle calculations, particularly those based on Density Functional Theory (DFT), are providing deep insights into its electronic and vibrational characteristics, guiding the experimental design of new materials. researchgate.netresearchgate.net

Numerical models are used to calculate the structural, electronic, and vibrational properties of nanostructured (NiTiO3)n clusters. researchgate.net By building clusters from the initial atomic positions of crystalline ilmenite (B1198559) and relaxing them to find stable geometries, researchers can predict their behavior. researchgate.net For instance, the semi-empirical PM6 parameterization method has been employed to evaluate the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy differences as a function of nanocrystal size. researchgate.netresearchgate.net These calculations have revealed a quantum confinement effect with the reduction in cluster size. researchgate.netresearchgate.net

Theoretical simulations of UV-Vis absorption and Raman spectroscopy have shown that surface characteristics have a drastic influence on the electronic and vibrational properties of NiTiO3 nanoclusters. researchgate.net Furthermore, DFT calculations using the GGA/PBE functional with a Hubbard approximation (U) have been used to clarify the charge transfer characteristics and simulate the electronic band structure, including spin-polarized states. researchgate.netresearchgate.net These computational approaches have proven that powder NiTiO3 exhibits a complex combination of properties from the bulk ilmenite material, amorphous Ni-Ti-O structures, and surface atoms. researchgate.netresearchgate.net Such detailed predictions are crucial for tuning the material's properties, for example, by modifying its band gap for improved photocatalytic efficiency. researchgate.net

Computational MethodProperty PredictedKey Finding
DFT & Semi-empirical Quantum Chemistry researchgate.netresearchgate.netStructural, electronic, and vibrational properties of (NiTiO3)n clusters.Quantum confinement effect induced with cluster size reduction.
PM6 Parameterization researchgate.netresearchgate.netHOMO-LUMO energy differences.Dependence of electronic properties on nanocrystal size.
DFT/PBE + U researchgate.netresearchgate.netElectronic band structure and charge transfer.Clarified spin-polarized states and charge transfer characteristics.

Development of Tailored NiTiO3 Architectures for Specific Applications

The functionality and efficiency of NiTiO3 are intrinsically linked to its physical form. Consequently, a significant research effort is dedicated to the synthesis of NiTiO3 with tailored architectures, from nanoparticles and nanofibers to thin films and complex hierarchical structures. The choice of synthesis method directly influences the material's morphology, particle size, and surface area, which in turn dictates its performance in a given application.

Various synthesis techniques have been developed to control the architecture of NiTiO3:

Hierarchical Nanoflowers: A facile one-pot method using a glycerol/ethyl alcohol-mediated route followed by annealing has been used to create uniform, flower-like NiTiO3 architectures (~800 nm in size) that are constructed from nanosheets (~30 nm thick). repec.org This 3D structure provides a large surface area and porous pathways, which are beneficial for photocatalysis and battery applications. repec.org

Nanofibers: One-dimensional NiTiO3 nanofibers can be synthesized and subsequently loaded onto other structures, such as porous graphitic carbon nitride sheets, to form unique hybrid photocatalysts. mdpi.com

Thin Films: Radio-frequency (RF) sputtering is a method used to deposit polycrystalline NiTiO3 thin films onto substrates like silicon. researchgate.net This technique allows for the creation of uniform and stoichiometric films suitable for electronic and photocatalytic applications. researchgate.net

Nanoparticles: Economical and efficient synthesis routes like the autocombustion method, using reagents such as titanium isopropoxide, nickel nitrate (B79036), and alanine, can produce NiTiO3 nanoparticles with average particle sizes around 45 nm. chalcogen.ro The polymeric precursor method is another technique that yields very fine, agglomerated NiTiO3 powders. researchgate.net

Solid-State Reaction: This traditional powder processing method involves high-temperature treatments (often above 1000°C) to achieve highly crystalline and pure NiTiO3 powders. researchgate.net

The ability to create these diverse architectures, from 0D nanoparticles to 1D nanofibers, 2D thin films, and 3D hierarchical structures, is crucial for optimizing NiTiO3 for specific uses, such as catalysts for the oxidation of volatile organic compounds (VOCs) like toluene (B28343) or as pigments. chalcogen.ro

Synthesis MethodResulting ArchitectureTypical Size/Dimension
One-pot solvothermal repec.org3D Hierarchical Nanoflowers~800 nm flowers, ~30 nm nanosheets
Electrospinning/Hybridization mdpi.com1D Nanofibers on 2D SheetsNot specified
RF-Sputtering researchgate.netThin Films~19 nm surface roughness
Autocombustion chalcogen.roNanoparticles~45 nm
Polymeric Precursor Method researchgate.netFine Powder/AgglomeratesNot specified
Solid-State Reaction researchgate.netCrystalline PowderNot specified

Q & A

Q. What are the primary synthesis methods for NiTiO₃, and how do they influence crystallinity?

NiTiO₃ is commonly synthesized via sol-gel, solid-state, and hydrothermal methods. The sol-gel method produces nanoparticles (90 nm average size) with rhombohedral structure, confirmed by XRD and Raman spectroscopy . Solid-state synthesis yields larger particles with higher saturation polarization (3.932 μC/cm²) compared to citrate gel methods, attributed to reduced microstrain and phase purity . Hydrothermal synthesis at 140–200°C enables amorphous NiTiO₃ for gas sensing, with phase-dependent sensitivity (e.g., CO₂ at 140°C vs. H₂S at 200°C) . Crystallinity is optimized by annealing (e.g., 750°C for sol-gel-derived samples) to achieve sharp XRD peaks matching JCPDS 83-0199 .

Q. How is structural characterization of NiTiO₃ performed to validate phase purity?

XRD is the primary tool for phase identification, distinguishing NiTiO₃ from overlapping phases like Fe₂O₃ by analyzing peak positions (e.g., 2θ = 39.42° for Fe₂O₃ vs. NiTiO₃) . SEM and TEM reveal particle morphology (e.g., spherical nanoparticles in sol-gel synthesis ), while Raman spectroscopy confirms rhombohedral structure through Ni-O and Ti-O vibrational modes . For complex systems (e.g., NiTiO₃/Fe₂TiO₄ composites), incidence angle-dependent XRD intensity helps isolate phases .

Q. What dielectric properties does NiTiO₃ exhibit, and how are they measured?

NiTiO₃ shows frequency-dependent dielectric behavior, with ε' (real permittivity) decreasing as frequency rises (1 kHz–10 MHz) due to non-Debye relaxation . Room-temperature measurements reveal ε' ~10⁴ at 1 kHz, dropping to ~10² at 10 MHz. Impedance spectroscopy identifies semiconductor behavior via semicircular Nyquist plots . Differences in ε' between synthesis methods (solid-state vs. citrate gel) correlate with grain size and strain effects .

Q. What electrochemical applications are explored for NiTiO₃?

NiTiO₃/RGO nanocomposites exhibit enhanced lithium storage (1110.7 mAh/g discharge capacity) due to graphene's conductivity and surface area . In acidic environments (H₂SO₄ + CH₃OH), sol-gel-derived NiTiO₃ shows stable cyclic voltammetry profiles, suggesting corrosion resistance . As a catalyst support (e.g., 5Ni/MgO + TiO₂), pre-reduction ensures NiTiO₃ converts to active Ni sites for methane dry reforming .

Advanced Research Questions

Q. Why do ferroelectric properties of NiTiO₃ vary with synthesis methods?

Solid-state synthesis yields higher saturation polarization (3.932 μC/cm²) and lower coercivity (0.85 kV/cm) than citrate gel methods (0.07 μC/cm², 3.37 kV/cm) . This discrepancy arises from differences in grain size (larger in solid-state), reduced microstrain, and phase purity. Advanced characterization (e.g., P-E loops) confirms symmetric hysteresis in solid-state samples, while citrate gel samples show incomplete polarization due to defects . Contradictions in reported Ps values necessitate cross-validation via TEM (for strain analysis) and PFM (piezoresponse force microscopy).

Q. How does high pressure affect the structural stability of NiTiO₃?

Under pressures up to 30.3 GPa, NiTiO₃ retains its ilmenite structure but undergoes Jahn-Teller distortion in NiO₆ octahedra at 15 GPa, increasing local asymmetry . No amorphization occurs, and symmetry improves at higher pressures, contrasting with other ilmenites (e.g., FeTiO₃). High-pressure XRD and Raman spectroscopy are critical to track bond-length changes and validate computational models .

Q. What is the reduction pathway of NiTiO₃ in the FFC Cambridge process?

NiTiO₃ reduces to NiTi alloy via intermediate phases (Ni, CaTiO₃, Ni₃Ti, Ni₂Ti₄O) in molten CaCl₂ at 1173 K and -3.1 V . Kinetic analysis shows rapid Ni formation within 6 hours, followed by slow Ti redeposition, leading to stoichiometric gradients (Ti-rich surface vs. core). Predominance diagrams and partial reduction experiments align with thermodynamic predictions, but residual intermediates require prolonged reduction (24 hours) for phase purity .

Q. What mechanisms underlie gas sensing in amorphous vs. crystalline NiTiO₃?

Amorphous NiTiO₃ (hydrothermal synthesis) detects NH₃, HCHO, and H₂O₂ with higher sensitivity than crystalline phases due to anisotropic surface sites and faster analyte diffusion . Crystalline NiTiO₃ (sol-gel) favors CO₂/H₂S detection but suffers from slower response times. In-situ FTIR and conductivity measurements reveal that amorphous phases exhibit higher surface reactivity, while crystallinity improves selectivity via defined adsorption sites .

Q. How do NiTiO₃-TiO₂ heterostructures enhance photocatalytic activity?

NiTiO₃ incorporation in TiO₂ (e.g., Ni-SP/P25 composites) increases H₂ production by 15 mol% at 5% Ni doping, attributed to bandgap narrowing and electron-hole separation . Rietveld analysis quantifies phase ratios (e.g., 14% NiTiO₃ in Ni-SP), while EDX confirms Ni retention post-annealing . Contradictions in optimal Ni% (e.g., 2% vs. 5%) require parametric studies on crystallite size and interface defects.

Q. What strategies improve NiTiO₃'s electrochemical stability in Li-ion batteries?

Compositing with RGO mitigates volume expansion, enhancing cycling stability (65.3% capacity retention over 50 cycles) . EIS reveals reduced charge-transfer resistance in NiTiO₃/RGO vs. bare NiTiO₃. However, capacity fading at >5C rates necessitates doping (e.g., Fe³⁺) to improve Li⁺ diffusion kinetics, validated via galvanostatic intermittent titration (GITT) .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate phase identification (XRD + Raman) to resolve overlaps (e.g., NiTiO₃ vs. Fe₂O₃) .
  • Experimental Design : For synthesis, control annealing parameters (temperature, atmosphere) to optimize crystallinity .
  • Data Interpretation : Use Rietveld refinement for quantitative phase analysis in composites .

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